Technical Documentation Center

N'-hydroxyquinoline-2-carboximidamide Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: N'-hydroxyquinoline-2-carboximidamide
  • CAS: 2225833-82-7

Core Science & Biosynthesis

Exploratory

A Senior Scientist's Guide to the Thermodynamic Properties of Quinoline-2-Carboximidamide Compounds in Drug Discovery

Abstract In the landscape of modern drug discovery, a deep understanding of the forces that govern molecular recognition is paramount. This guide provides researchers, scientists, and drug development professionals with...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

In the landscape of modern drug discovery, a deep understanding of the forces that govern molecular recognition is paramount. This guide provides researchers, scientists, and drug development professionals with an in-depth technical overview of the thermodynamic principles and methodologies essential for characterizing quinoline-2-carboximidamide compounds, a scaffold of growing interest in medicinal chemistry. Moving beyond simple affinity measurements, we explore how a comprehensive thermodynamic profile—encompassing enthalpy, entropy, and Gibbs free energy—provides critical insights into the mechanism of binding. This document details the theoretical underpinnings, offers field-proven experimental protocols for core techniques like Isothermal Titration Calorimetry (ITC) and Differential Scanning Calorimetry (DSC), and discusses the complementary role of computational approaches. By elucidating the "why" behind experimental choices and data interpretation, this guide empowers research teams to accelerate lead optimization and design more effective and specific therapeutics.

Introduction: Beyond Affinity—Why Thermodynamics Matters

Quinoline and its derivatives have long been a cornerstone of medicinal chemistry, forming the structural basis for drugs treating a wide array of conditions, from malaria to cancer.[1] The quinoline-2-carboximidamide scaffold, in particular, presents a versatile platform for designing specific inhibitors for various protein targets, such as kinases, proteases, and metabolic enzymes.[2][3][4]

Traditionally, the initial measure of a compound's potential has been its binding affinity (K_d) or inhibitory potency (IC₅₀). While essential, these metrics only tell part of the story. They represent the overall Gibbs free energy (ΔG) of the binding event but reveal nothing about the underlying forces driving the interaction. Two compounds with identical affinities can have vastly different binding mechanisms—one driven by strong, direct bonds (enthalpy) and the other by the favorable rearrangement of water molecules (entropy). This distinction is a critical piece of intelligence in drug development.

Understanding the complete thermodynamic signature of a quinoline-2-carboximidamide compound's interaction with its target allows us to:

  • Guide Lead Optimization: Strategically modify the compound to enhance favorable enthalpic contributions, often leading to improved specificity and potency.

  • Elucidate Mechanism of Action: Differentiate between binding modes and understand the roles of hydrogen bonds, van der Waals forces, and hydrophobic interactions.

  • Troubleshoot Poor In Vivo Efficacy: Identify compounds with thermodynamically unfavorable profiles that may not translate from in vitro assays to clinical success.

This guide will equip you with the theoretical framework and practical methodologies to dissect these thermodynamic drivers.

The Thermodynamic Landscape of Molecular Recognition

The binding of a ligand (L), such as a quinoline-2-carboximidamide derivative, to a protein (P) to form a complex (PL) is governed by a fundamental thermodynamic relationship:

ΔG = ΔH - TΔS

Where:

  • ΔG (Gibbs Free Energy): Represents the overall energy change of the reaction and is directly related to the binding affinity (K_a) by the equation ΔG = -RTln(K_a). A more negative ΔG indicates a higher affinity.

  • ΔH (Enthalpy): Reflects the change in heat content of the system upon binding. It is primarily associated with the formation and breaking of non-covalent bonds, such as hydrogen bonds and van der Waals interactions. A negative (exothermic) ΔH signifies the formation of favorable bonds and is often a hallmark of high-specificity interactions.[5][6]

  • ΔS (Entropy): Measures the change in the randomness or disorder of the system. The primary contributor to entropy in ligand binding is often the displacement of ordered water molecules from the protein's binding site and the ligand itself, which is a favorable (positive) ΔS. Conversely, the loss of conformational freedom of the ligand and protein upon binding contributes unfavorably (negative) to ΔS.

A complete thermodynamic profile provides a "signature" that characterizes the binding event. For example, an enthalpically-driven interaction (large negative ΔH) suggests strong, specific hydrogen bonding and van der Waals contacts, while an entropically-driven interaction (large positive ΔS) is typically dominated by the hydrophobic effect.

Thermodynamic_Binding cluster_0 Unbound State cluster_1 Bound State P Protein (P) PL Protein-Ligand Complex (PL) P->PL Binding (Ka) L Ligand (L) DeltaG ΔG = -RTln(Ka) (Overall Affinity) PL->DeltaG Determines DeltaH ΔH (Enthalpy - Bonding) DeltaG->DeltaH Composed of DeltaS TΔS (Entropy - Disorder) DeltaG->DeltaS

Caption: The thermodynamics of protein-ligand binding.

Experimental Methodologies for Thermodynamic Characterization

Directly measuring the thermodynamic parameters of binding is crucial for a comprehensive understanding. Calorimetry stands as the most direct and reliable approach.

Isothermal Titration Calorimetry (ITC): The Gold Standard

ITC is considered the gold standard because it is the only technique that directly measures the heat (enthalpy) of a binding event in a single experiment, allowing for the simultaneous determination of all binding parameters: K_a, ΔH, and the stoichiometry (n) of the interaction.[5][7][8]

Expertise & Causality: The power of ITC lies in its directness. Unlike techniques that rely on secondary reporters (like fluorescence), ITC measures the fundamental heat change of the reaction. This provides an unambiguous view of the binding enthalpy. From these directly measured values, ΔG and ΔS are calculated, providing the complete thermodynamic profile.[9]

  • Sample Preparation (Self-Validating System):

    • Protein: Express and purify the target protein to >95% purity. Dialyze the protein extensively against the final assay buffer. This step is critical because any mismatch in buffer components between the protein in the cell and the ligand in the syringe will generate large heats of dilution, which can obscure the true binding signal.[9]

    • Ligand: Dissolve the quinoline-2-carboximidamide compound in the final, matched dialysis buffer. If DMSO is required for solubility, ensure the exact same concentration of DMSO is present in the protein solution.

    • Concentration Measurement: Accurately determine the concentrations of both protein and ligand using a reliable method (e.g., A280 for protein, a calibrated standard curve for the compound). Accurate concentrations are essential for determining the stoichiometry.

    • Degassing: Thoroughly degas both solutions immediately before the experiment to prevent air bubbles from causing artifacts in the data.[9]

  • Instrument Setup & Experiment:

    • An ITC instrument consists of a reference cell and a sample cell within an adiabatic jacket.[10] The reference cell typically contains buffer or water.

    • Load the protein solution into the sample cell and the ligand solution into the injection syringe.

    • Allow the system to equilibrate to the desired temperature (e.g., 25°C).

    • Perform a series of small, precisely controlled injections (e.g., 2-5 µL) of the ligand into the protein solution.[8] The instrument measures the minute temperature difference between the sample and reference cells and applies power to maintain a zero temperature difference. This feedback power is what is recorded.

  • Data Acquisition & Analysis:

    • The raw output is a series of peaks, with each peak representing the heat change from a single injection.

    • Integrate the area under each peak to determine the heat change per injection.

    • Plot the heat change per mole of injectant against the molar ratio of ligand to protein. This creates the binding isotherm.

    • Fit this isotherm to a suitable binding model (e.g., a one-site binding model). The fitting process yields the binding affinity (K_a), enthalpy (ΔH), and stoichiometry (n).[8]

    • Calculate ΔG and ΔS using the fundamental thermodynamic equations.

  • Control Experiment (Trustworthiness):

    • To ensure the observed heat changes are due to binding and not simply dilution, perform a control titration by injecting the ligand solution into the buffer-only solution in the sample cell. The heat from this control should be minimal and can be subtracted from the main experiment's data.

Differential Scanning Calorimetry (DSC): Assessing Thermal Stability

DSC is a powerful technique that measures the heat capacity of a sample as a function of temperature.[11][12] In drug development, it is primarily used to determine a protein's thermal stability (melting temperature, T_m) and how that stability is affected by ligand binding. A significant increase in T_m upon binding indicates that the ligand stabilizes the protein's folded structure.

Expertise & Causality: The magnitude of the T_m shift is a strong indicator of a stabilizing interaction. This is particularly useful for validating hits from high-throughput screens and for assessing whether a series of analogs engages the target in the intended manner. The enthalpy of unfolding (ΔH_cal) can also be determined, providing insights into the forces that stabilize the protein.[6][11][13]

  • Sample Preparation:

    • Prepare the protein solution and a matched reference buffer solution, similar to ITC. High protein concentration is often required.

    • Prepare a second protein sample containing a saturating concentration of the quinoline-2-carboximidamide compound.

    • Ensure all solutions are degassed.

  • Instrument Setup & Experiment:

    • Load the protein solution (or protein-ligand complex) into the sample cell and the matched buffer into the reference cell.

    • Define the experimental parameters, including the starting temperature, final temperature, and the scan rate (e.g., 1°C/minute).

    • Initiate the temperature scan. The instrument will measure the differential power required to keep both cells at the same temperature as they are heated.[13]

  • Data Analysis:

    • The output is a thermogram plotting excess heat capacity versus temperature. The peak of this curve represents the T_m.

    • The area under the curve is the calorimetric enthalpy of unfolding (ΔH_cal).[6]

    • Compare the T_m of the protein alone (apo) to the T_m of the protein-ligand complex (holo). A positive ΔT_m indicates ligand-induced stabilization.

Computational Approaches for Thermodynamic Prediction

While experimental methods provide definitive data, computational approaches are invaluable for prioritizing compounds, interpreting experimental results, and generating hypotheses.[14]

Integrated_Workflow VirtualScreen Virtual Screening (Docking) HitSelection Hit Selection VirtualScreen->HitSelection Prioritize Synthesis Chemical Synthesis of Analogs HitSelection->Synthesis ITC ITC Experiment (ΔG, ΔH, ΔS, n) Synthesis->ITC DSC DSC Experiment (ΔTm) Synthesis->DSC DataAnalysis Data Analysis & Interpretation ITC->DataAnalysis DSC->DataAnalysis MD_Sim MD Simulations (Free Energy Calc.) DataAnalysis->MD_Sim Hypothesize Binding Mode LeadOpt Lead Optimization DataAnalysis->LeadOpt Guide Design MD_Sim->DataAnalysis Refine Understanding LeadOpt->Synthesis New Ideas

Caption: Integrated workflow for thermodynamic characterization.

  • Molecular Docking: This method predicts how a ligand, like our quinoline-2-carboximidamide, fits into the 3D structure of a protein's binding site.[15] Scoring functions then estimate the binding affinity, providing a rapid, albeit approximate, way to rank a large library of virtual compounds.[14][16] This is excellent for initial hit finding.

  • Machine Learning & AI: Modern approaches use machine learning and deep learning to develop more accurate scoring functions for predicting binding affinity, trained on vast datasets of known protein-ligand interactions.[17][18]

  • Molecular Dynamics (MD) Simulations: For a more rigorous analysis of promising hits, MD simulations can model the dynamic behavior of the protein-ligand complex in a simulated aqueous environment over time. Advanced techniques built upon MD, such as free-energy perturbation (FEP), can calculate binding free energies with much higher accuracy than simple docking, though they are computationally intensive.[17]

Hypothetical Case Study: Dissecting a Quinoline-2-Carboximidamide Inhibitor Series

To illustrate the power of this approach, consider the following hypothetical dataset for a series of quinoline-2-carboximidamide analogs designed to inhibit a target kinase. The parent compound is QCA-1 .

CompoundModificationK_d (nM)ΔG (kcal/mol)ΔH (kcal/mol)-TΔS (kcal/mol)ΔT_m (°C)
QCA-1 Parent (H)150-9.4-7.5-1.9+5.2
QCA-2 Add 4-OH group30-10.2-9.8-0.4+7.8
QCA-3 Add 7-Cl group80-9.7-7.6-2.1+5.5
QCA-4 Add 4-t-butyl200-9.1-5.1-4.0+3.1
Interpretation & Field-Proven Insights:
  • QCA-1 (Parent): The binding is primarily driven by enthalpy (ΔH = -7.5 kcal/mol), suggesting good initial engagement with the target through hydrogen bonds and/or van der Waals contacts. The entropic contribution is slightly unfavorable (-TΔS = -1.9 kcal/mol), which is common as the molecule loses rotational freedom upon binding. The DSC data confirms a stabilizing interaction (ΔT_m = +5.2°C).

  • QCA-2 (4-OH): This analog shows a 5-fold improvement in affinity. The thermodynamic breakdown is highly informative: the entire gain in affinity comes from a significant improvement in enthalpy (ΔH from -7.5 to -9.8 kcal/mol). This is a classic signature of forming a new, strong hydrogen bond. Our hypothesis would be that the new 4-hydroxyl group is acting as a hydrogen bond donor or acceptor with a key residue in the kinase hinge region. The much larger stabilizing shift in T_m (+7.8°C) strongly supports this. This is an excellent lead for further optimization.

  • QCA-3 (7-Cl): The addition of a chloro group at the 7-position slightly improved affinity. However, the thermodynamic signature is nearly identical to the parent compound. This suggests the chloro group is likely making a minor favorable contact (e.g., halogen bond or van der Waals) but is not fundamentally changing the binding mode.

  • QCA-4 (4-t-butyl): This analog is less potent than the parent. The thermodynamics clearly show why: while the binding has become much more entropically favorable (-TΔS from -1.9 to -4.0 kcal/mol), likely due to the displacement of more water molecules by the bulky t-butyl group (hydrophobic effect), this came at a large enthalpic penalty (ΔH from -7.5 to -5.1 kcal/mol). This suggests the bulky group is forcing a suboptimal binding pose, disrupting key hydrogen bonds. The lower T_m shift confirms a less effective stabilizing interaction. This is a clear example of enthalpy-entropy compensation , where a gain in one parameter is offset by a loss in the other, resulting in little to no net improvement in affinity. This compound would be deprioritized.

Application in Drug Development: From Data to Design

The ultimate goal of thermodynamic analysis is to guide the design of better drugs. The insights from our hypothetical case study would directly inform the next synthesis cycle.

Signaling_Pathway Receptor Receptor Tyrosine Kinase Kinase Target Kinase Receptor->Kinase Activates Substrate Substrate Protein Kinase->Substrate Phosphorylates (ATP -> ADP) PhosphoSub Phosphorylated Substrate Downstream Downstream Signaling (e.g., Cell Proliferation) PhosphoSub->Downstream Initiates QCA Quinoline-2-carboximidamide Inhibitor (e.g., QCA-2) QCA->Kinase Inhibits

Caption: Inhibition of a kinase signaling pathway.

  • Focus on Enthalpy: The success of QCA-2 highlights the value of optimizing enthalpic interactions. The next steps would be to further explore substitutions around the 4-position to maximize hydrogen bonding potential, guided by computational modeling of the binding site.

  • Avoid Entropic Traps: The failure of QCA-4 serves as a cautionary tale. While increasing hydrophobicity can improve affinity, if it comes at the cost of enthalpy, the resulting compound may have lower specificity and a poorer overall pharmacological profile. Enthalpically-driven binders are often "more efficient," achieving high affinity with a smaller molecular size and better ligand efficiency metrics.

  • Building a Thermodynamic Database: By systematically collecting thermodynamic data for each synthesized analog, a rich structure-thermodynamic relationship (STR) database is built. This becomes an invaluable predictive tool for the project, allowing chemists to better anticipate the thermodynamic consequences of their designs.

Conclusion

The characterization of quinoline-2-carboximidamide compounds, or any drug candidate, requires a multi-faceted approach that looks beyond simple potency. A thorough thermodynamic investigation, anchored by the direct and robust measurements from Isothermal Titration Calorimetry and Differential Scanning Calorimetry, provides unparalleled insight into the fundamental forces driving molecular recognition. When integrated with computational modeling, these experimental techniques allow for a rational, hypothesis-driven approach to drug design. By understanding and engineering the thermodynamic signature of a ligand-target interaction, research teams can more efficiently navigate the complex path of lead optimization, ultimately leading to the development of safer and more effective medicines.

References

  • Durowoju, I. B., Bhandal, K. S., Hu, J., Carpick, B., & Kirkitadze, M. (n.d.).
  • Ciulli, A. (n.d.). Chapter 2: Thermodynamics of Ligand Binding. Royal Society of Chemistry.
  • Wang, C., & Zhang, Y. (2021). Computationally predicting binding affinity in protein-ligand complexes: free energy-based simulations and machine learning-based scoring functions. Briefings in Bioinformatics, 22(3). [Link]

  • Luchini, A., et al. (2022). Complementary Experimental Methods to Obtain Thermodynamic Parameters of Protein Ligand Systems. MDPI. [Link]

  • Ivashchenko, A., et al. (2022). Synthesis and Biological Activity of Quinoline-2-Carboxylic Acid Aryl Esters and Amides. ResearchGate. [Link]

  • Yin, J., et al. (2022). Machine learning methods for protein-protein binding affinity prediction in protein design. Frontiers in Molecular Biosciences. [Link]

  • Rifai, E. A., et al. (2023). Binding Affinity Prediction: From Conventional to Machine Learning-Based Approaches. arXiv. [Link]

  • Ferreira, L. G., et al. (2008). Computational methods for calculation of ligand-binding affinity. PubMed. [Link]

  • Johnson, C. M. (2012). Differential scanning calorimetry as a tool for protein folding and stability. Archives of Biochemistry and Biophysics. [Link]

  • Ferreira, L. G., & de Alencastro, R. B. (2008). Experimental approaches to evaluate the thermodynamics of protein-drug interactions. Current Drug Targets. [Link]

  • Ferreira, L. G., & de Alencastro, R. B. (2008). Experimental Approaches to Evaluate the Thermodynamics of Protein- Drug Interactions. Bentham Science Publishers. [Link]

  • TA Instruments. (n.d.). Characterizing Protein Stability by DSC. [Link]

  • Ferreira, L. G., et al. (2015). Computational Methods for Calculation of Ligand-Binding Affinity. ResearchGate. [Link]

  • Wouters, E. (2009). Differential Scanning Calorimetry and Protein Stability. University of Groningen. [Link]

  • Santi, C. M., et al. (2018). Isothermal Titration Calorimetry: A Biophysical Method to Characterize the Interaction between Label-free Biomolecules in Solution. Bio-protocol. [Link]

  • Bozdag, M., et al. (2019). Synthesis and biological evaluation of novel 8-substituted quinoline-2-carboxamides as carbonic anhydrase inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]

  • Velazquez-Campoy, A. (n.d.). ISOTHERMAL TITRATION CALORIMETRY: THEORY AND PRACTICE. Aran Institute of Health Carlos III. [Link]

  • TA Instruments. (n.d.). Quick Start: Isothermal Titration Calorimetry (ITC). [Link]

  • Hu, R. (2022). Quinoline Derivatives Thermodynamic Properties during Phase Trans. Longdom Publishing. [Link]

  • LibreTexts. (2026). 5.2: Techniques to Measure Binding. Biology LibreTexts. [Link]

  • Wang, X., et al. (2020). Design, Synthesis and Bioactivity Evaluations of 8-Substituted-Quinoline-2-Carboxamide Derivatives as Novel Histone Deacetylase (HDAC) Inhibitors. ResearchGate. [Link]

  • Center for Macromolecular Interactions. (n.d.). Isothermal Titration Calorimetry (ITC). Harvard Medical School. [Link]

  • Ali, Z., et al. (2021). Synthesis and Biological Evaluation of Carboxamide and Quinoline Derivatives as P2X7R Antagonists. PMC. [Link]

  • Mohammed, I. K., & Mousa, E. F. (2024). Synthesis of New Quinoline-2-Carboxylic Acid Compounds and Their Antimicrobial Activity Investigation. Advanced Journal of Chemistry, Section A. [Link]

  • Gude, M. A., et al. (2020). Thermodynamics of the Sorption of Quinoline Derivatives, 1,2,3,4-Tetrahydroquinoline and Pyridazino[4,5-c]Quinoline Under Conditions of RP HPLC. ResearchGate. [Link]

  • Ullah, N., et al. (2017). Quinoline derivatives as possible lead compounds for anti-malarial drugs: Spectroscopic, DFT and MD study. Arabian Journal of Chemistry. [Link]

  • Aldoghachi, R. J. K., et al. (2022). Synthesis, Thermal Analysis, and Thermodynamic Properties Study of New Quinoline Derivative and Their V(IV), Co(II), and Cu(II) Complexes. Indonesian Journal of Chemistry. [Link]

  • Kumar, A., et al. (2015). Drug discovery studies on quinoline-based derivatives as potential antimalarial agents. Bioorganic & Medicinal Chemistry Letters. [Link]

Sources

Foundational

N'-hydroxyquinoline-2-carboximidamide material safety data sheet (MSDS)

Technical Whitepaper: N'-Hydroxyquinoline-2-carboximidamide – Safety, Handling, and Advanced Applications Executive Summary N'-hydroxyquinoline-2-carboximidamide (also known as quinoline-2-carboxamidoxime) is a highly ve...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Technical Whitepaper: N'-Hydroxyquinoline-2-carboximidamide – Safety, Handling, and Advanced Applications

Executive Summary

N'-hydroxyquinoline-2-carboximidamide (also known as quinoline-2-carboxamidoxime) is a highly versatile chemical entity. While standard Material Safety Data Sheets (MSDS) classify it broadly under general irritants, its true hazard and application profile is dictated by its unique structural motif: an amidoxime group conjugated to a quinoline ring. For researchers and drug development professionals, understanding this compound requires moving beyond basic safety boilerplate. This guide deconstructs the physicochemical properties, mechanistic toxicology, and advanced handling protocols for N'-hydroxyquinoline-2-carboximidamide, framing it as both a potent prodrug intermediate and a highly reactive alpha-nucleophile.

Part 1: Physicochemical Properties & Advanced Hazard Profile

To safely handle and effectively utilize N'-hydroxyquinoline-2-carboximidamide, one must understand how its physical properties dictate its biological and chemical reactivity. The amidoxime moiety (C=N-OH) significantly lowers the basicity of the molecule compared to its amidine counterpart, altering its solubility, absorption, and reactivity profile[1].

Table 1: Physicochemical and Mechanistic Data Matrix

ParameterValueMechanistic Implication
CAS Number 72081-99-3 (General) 2225833-82-7 (Z-isomer)Primary registry identifiers for structural validation and sourcing[2][3].
Molecular Formula C10H9N3OThe quinoline core provides lipophilicity; the amidoxime provides catalytic reactivity[2].
Molecular Weight 187.20 g/mol Low molecular weight ensures favorable membrane permeability for cellular assays[3].
Boiling Point 374.3 ± 34.0 °C (Predicted)Indicates high thermal stability under standard assay conditions[3].
Primary Hazard Reactive Alpha-NucleophileCapable of rapidly degrading electrophiles; poses a risk of off-target nucleophilic attack if mishandled[4].
Toxicological Target Hepatic MicrosomesActs as a Nitric Oxide (NO) donor upon oxidation by CYP450 enzymes, risking localized oxidative stress[5].

Part 2: Mechanistic Toxicology & Biological Reactivity

The safety profile of N'-hydroxyquinoline-2-carboximidamide is heavily dependent on its metabolic fate. In a biological or in vivo assay setting, the compound is not inert; it actively participates in two divergent enzymatic pathways. Understanding these pathways is critical for establishing safe exposure limits and designing accurate pharmacokinetic models.

1. The Prodrug Pathway (mARC Reduction) Amidines are strongly basic and exhibit poor intestinal absorption due to their positive charge at physiological pH. N'-hydroxyquinoline-2-carboximidamide serves as a classic prodrug. Upon cellular entry, it is targeted by the Mitochondrial Amidoxime Reducing Component (mARC), a molybdenum-dependent enzyme[1]. mARC reduces the N-oxygenated compound, cleaving the hydroxyl group to release the highly basic, active quinoline-2-carboximidamide[1]. Causality: Toxicity in cellular assays may often stem from the reduced amidine rather than the parent amidoxime.

2. The NO Donor Pathway (CYP450 Oxidation) Conversely, in the presence of hepatic microsomes, oxygen, and NADPH, the C=N-OH moiety undergoes oxidative cleavage catalyzed by Cytochrome P450 (CYP450)[5]. This reaction transfers an oxygen atom from O₂ to the substrate, simultaneously releasing Nitric Oxide (NO) and forming the corresponding amide or nitrile[5]. Causality: Unintended inhalation or systemic exposure to this compound can trigger NO-mediated vasodilation or the generation of toxic reactive nitrogen species (RNS).

MetabolicPathway Amidoxime N'-Hydroxyquinoline-2- carboximidamide (Prodrug) mARC mARC Enzyme (Mitochondria) Amidoxime->mARC N-reduction CYP450 CYP450 Enzyme (Microsomes) Amidoxime->CYP450 Oxidation Amidine Active Amidine (High Basicity) mARC->Amidine Bioactivation NO Nitric Oxide (NO) Signaling Molecule CYP450->NO O2 + NADPH

Figure 1: Divergent metabolic pathways of amidoximes via mARC reduction and CYP450 oxidation.

Part 3: Advanced Applications – Organophosphate Degradation

Beyond drug development, the amidoxime functionality is highly prized in materials science and environmental toxicology for the remediation of highly toxic organophosphates (e.g., nerve agents like VX, soman, or pesticides like parathion)[4][6].

The Alpha-Effect Mechanism: N'-hydroxyquinoline-2-carboximidamide is a potent "alpha-nucleophile." The nitrogen atom directly adjacent to the nucleophilic oxygen atom possesses a lone pair of electrons. This lone pair repels the electrons on the oxygen, raising its Highest Occupied Molecular Orbital (HOMO) energy. This dramatically increases the nucleophilicity of the oxygen, allowing it to execute a rapid nucleophilic attack on the electrophilic phosphorus atom of organophosphates, facilitating their hydrolytic destruction[4].

Part 4: Self-Validating Standard Operating Procedure (SOP)

When utilizing N'-hydroxyquinoline-2-carboximidamide to evaluate the degradation of toxic electrophiles, standard kinetic assays are prone to false positives due to spontaneous substrate hydrolysis. The following protocol is engineered as a self-validating system to ensure data integrity.

Protocol: Kinetic Profiling of Organophosphate Hydrolysis via Amidoxime Catalysis

Step 1: Substrate and Catalyst Preparation

  • Prepare a 20 mg/L solution of the target organophosphate (e.g., parathion methyl) in 0.05 M HEPES buffer (pH 7.2)[4].

    • Causality: HEPES is strictly utilized over phosphate buffers to prevent competitive inhibition at the phosphorus detection stage during downstream mass spectrometry.

  • Prepare a 10 mM stock solution of N'-hydroxyquinoline-2-carboximidamide in anhydrous DMSO.

Step 2: Reaction Initiation & The Self-Validating Matrix Establish the following parallel reaction cohorts to ensure internal validation:

  • Test Cohort: Add the amidoxime catalyst to the substrate solution (final concentration 1 mM).

  • Negative Control: Buffer + Substrate + DMSO (No catalyst).

    • Causality: This isolates the rate of spontaneous background hydrolysis, ensuring the observed degradation is strictly amidoxime-catalyzed[4].

  • Positive Control: Buffer + Substrate + Pralidoxime (1 mM).

    • Causality: Pralidoxime is an industry-standard alpha-nucleophile. Its inclusion validates the assay's sensitivity to nucleophilic degradation.

Step 3: Time-Course Sampling & Acidic Quenching

  • Incubate all cohorts at 25°C under continuous orbital agitation (300 rpm).

  • Extract 100 µL aliquots at precise intervals: t = 0, 15, 30, 60, and 120 minutes.

  • CRITICAL STEP: Immediately quench each aliquot by ejecting it into 100 µL of Acetonitrile containing 1% Formic Acid.

    • Causality: The low pH environment instantly protonates the amidoxime group (pKa ~4-6). This destroys its alpha-nucleophilicity, freezing the kinetic state of the reaction and preventing artificial degradation while the sample awaits LC-MS/MS analysis.

Step 4: LC-MS/MS Quantification

  • Centrifuge the quenched samples at 14,000 x g for 5 minutes to precipitate buffer salts.

  • Analyze the supernatant using Multiple Reaction Monitoring (MRM) to track the disappearance of the parent organophosphate.

Workflow Step1 1. Substrate Prep Organophosphate in HEPES (pH 7.2) Step2 2. Catalyst Addition Add 1mM Amidoxime Catalyst Step1->Step2 Control Negative Control (Buffer + Substrate Only) Step1->Control Validates Spontaneous Hydrolysis PosControl Positive Control (Pralidoxime Standard) Step1->PosControl Validates Assay Sensitivity Step3 3. Kinetic Sampling Sample at t=0, 15, 30, 60, 120 min Step2->Step3 Step4 4. Acidic Quenching Quench in ACN + 1% Formic Acid Step3->Step4 Step5 5. LC-MS/MS Quantify Residual Substrate Step4->Step5 Control->Step3 Validates Spontaneous Hydrolysis PosControl->Step3 Validates Assay Sensitivity

Figure 2: Self-validating SOP for amidoxime-catalyzed organophosphate degradation assay.

References

  • 10xchem.com. "72081-99-3 | MFCD17167253 | N'-hydroxyquinoline-2-carboximidamide.
  • ChemicalBook. "(Z)-N'-HYDROXYQUINOLINE-2-CARBOXIMIDAMIDE - ChemicalBook.
  • RSC Publishing. "Amidoxime-functionalized bead cellulose for the decomposition of highly toxic organophosphates.
  • PMC/NIH. "The mitochondrial amidoxime reducing component—from prodrug-activation mechanism to drug-metabolizing enzyme and onward to drug target.
  • PMC/NIH. "Amidoximes and Oximes: Synthesis, Structure, and Their Key Role as NO Donors.
  • ACS Publications. "An Amidoxime-Functionalized Porous Reactive Fiber against Toxic Chemicals.

Sources

Exploratory

Engineering α-Synuclein PET Radiotracers: The Strategic Role of N'-Hydroxyquinoline-2-Carboximidamide

Executive Summary The accumulation of misfolded, fibrillar α-synuclein is the primary pathological hallmark of synucleinopathies, most notably Parkinson's Disease (PD). Developing Positron Emission Tomography (PET) radio...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The accumulation of misfolded, fibrillar α-synuclein is the primary pathological hallmark of synucleinopathies, most notably Parkinson's Disease (PD). Developing Positron Emission Tomography (PET) radiotracers that exhibit high binding affinity and selectivity for α-synuclein over amyloid-beta (Aβ) and tau proteins remains a formidable challenge in neuropharmacology. This technical guide explores the preliminary bioactivity and synthetic utility of N'-hydroxyquinoline-2-carboximidamide (CAS: 72081-99-3), a critical nucleophilic scaffold used to engineer 1,2,4-oxadiazole-linked quinoline analogues. By acting as a structural linchpin, this compound enables the discovery of highly specific radioligands capable of penetrating the blood-brain barrier (BBB) for in vivo imaging of neurodegeneration.

Mechanistic Rationale: Why N'-Hydroxyquinoline-2-Carboximidamide?

In medicinal chemistry, the quinoline moiety is privileged due to its planar, aromatic nature, which facilitates π-π stacking interactions with the beta-sheet rich structures of amyloidogenic fibrils . However, achieving target selectivity requires precise functionalization.

N'-hydroxyquinoline-2-carboximidamide features an amidoxime group (-C(=NOH)NH2) at the C2 position of the quinoline ring. This specific functional group is purposefully selected for its ability to undergo condensation with diverse carboxylic acids to form a 1,2,4-oxadiazole ring .

Causality in Design: The 1,2,4-oxadiazole acts as a bioisostere for amides and esters. Unlike amides, which are susceptible to enzymatic hydrolysis by peptidases, the oxadiazole ring provides exceptional metabolic stability. Furthermore, it reduces the polar surface area (PSA) and eliminates hydrogen bond donors, thereby significantly enhancing lipophilicity—a non-negotiable pharmacokinetic prerequisite for ensuring rapid BBB penetration of the resulting PET tracer.

Chemical Synthesis & Workflow

To evaluate the bioactivity of these analogues, a robust and self-validating synthetic protocol is required. The transformation of N'-hydroxyquinoline-2-carboximidamide into bioactive oxadiazole derivatives relies on an EDC/HOBt-mediated coupling strategy [1].

Synthesis A N'-hydroxyquinoline- 2-carboximidamide C EDC/HOBt Coupling A->C B Carboxylic Acid Derivatives B->C D 1,2,4-Oxadiazole Quinoline Analogues C->D Thermal Cyclization

Workflow for the synthesis of oxadiazole-linked quinoline analogues.

Protocol 1: Synthesis of 1,2,4-Oxadiazole Quinoline Analogues

  • Carboxylic Acid Activation: Dissolve the target carboxylic acid (1.0 eq) in anhydrous N,N-dimethylformamide (DMF) under an inert argon atmosphere. Add N-(3-dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC·HCl, 1.2 eq) and hydroxybenzotriazole (HOBt, 1.2 eq). Stir at room temperature for 30 minutes. Expert Insight: EDC activates the carboxylic acid to form an unstable O-acylisourea intermediate. The addition of HOBt is critical; it immediately reacts with this intermediate to form a highly reactive, yet stable, OBt-ester, preventing the formation of inactive N-acylureas and suppressing racemization.

  • Nucleophilic Addition: Add N'-hydroxyquinoline-2-carboximidamide (1.0 eq) to the activated mixture. Stir for 2-4 hours at room temperature. The reaction progress must be monitored via LC-MS to confirm the complete formation of the intermediate O-acyl amidoxime.

  • Thermal Cyclization: Elevate the reaction temperature to 110°C and maintain for 6-8 hours. Expert Insight: The thermal energy drives the intramolecular dehydration, forcing the cyclization of the O-acyl amidoxime into the thermodynamically stable 1,2,4-oxadiazole ring.

  • Validation & Purification: Quench the reaction with distilled water, extract the organic layer with ethyl acetate, and dry over anhydrous Na2SO4. Purify the crude product via flash column chromatography. Quality Control: Compounds must achieve >95% chemical purity (verified by HPLC) before proceeding to in vitro biological assays to prevent false positives from unreacted precursors.

In Vitro Bioactivity Evaluation: α-Synuclein Binding

The synthesized quinoline analogues are subjected to a competitive binding assay against α-synuclein fibrils. Thioflavin T (ThT) is utilized as the fluorescent reporter [1].

Protocol 2: Thioflavin T (ThT) Competitive Binding Assay

  • Fibrillization: Incubate recombinant human α-synuclein monomer (100 µM) in PBS (pH 7.4) at 37°C with continuous orbital shaking (1,000 rpm) for 7 days. Validation: Fibril formation is confirmed by an initial ThT fluorescence spike and electron microscopy.

  • Assay Setup: In a black 96-well microplate, combine the mature α-synuclein fibrils (final concentration 500 nM), ThT (1 µM), and serial dilutions of the synthesized quinoline analogues (ranging from 1 pM to 10 µM).

  • Equilibration: Incubate the microplate in the dark for 1 hour at room temperature. Expert Insight: This incubation period is essential to allow the competitive displacement of ThT by the quinoline analogues to reach thermodynamic equilibrium.

  • Quantification: Measure fluorescence intensity (Excitation: 440 nm, Emission: 482 nm) using a microplate reader. The displacement of ThT results in a concentration-dependent quenching of fluorescence, which is plotted to calculate the Kd (dissociation constant) values.

Screening A Quinoline Analogues (Cold Compounds) B Thioflavin T Assay (α-Synuclein Fibrils) A->B C Hit Identification (Kd < 50 nM) B->C Competitive Displacement D Radiolabeling (11C or 18F) C->D Select Top Candidates E In Vitro Autoradiography (PD/AD Tissues) D->E Specific Activity Assessment

Biological evaluation and radiolabeling workflow for α-synuclein PET tracers.

Radiochemical Labeling & PET Tracer Potential

Compounds exhibiting strong binding affinities (Kd < 50 nM) are advanced to radiolabeling. The incorporation of short-lived positron-emitting isotopes, such as Carbon-11 (t1/2 = 20.4 min) or Fluorine-18 (t1/2 = 109.8 min), transforms these bioactive "cold" compounds into "hot" diagnostic radiotracers [1].

Recent investigations into analogues derived from N'-hydroxyquinoline-2-carboximidamide have yielded promising candidates. Table 1 summarizes the radiochemical properties of lead compounds evaluated in recent literature.

Table 1: Radiochemical Properties of Lead Quinoline-Based α-Synuclein Tracers

Compound DesignationRadioisotopeRadiochemical Yield (%)Specific Activity (GBq/µmol)Target Affinity (In Vitro)
[11C]TZ3628 Carbon-1150 ± 10> 148α-Synuclein Fibrils (Kd < 50 nM)
[18F]TZ36148 Fluorine-1821 ± 7> 27α-Synuclein Fibrils (Kd < 50 nM)
[18F]TZ37139 Fluorine-1830 ± 4> 37α-Synuclein Fibrils (Kd < 50 nM)

Data interpretation: The high specific activities (>27 GBq/µmol) achieved for these radiotracers are critical. Because α-synuclein aggregates exist in relatively low nanomolar concentrations in the human brain, a high specific activity ensures that the PET signal is not saturated by unlabeled (cold) molecules, thereby maximizing the signal-to-noise ratio during in vivo imaging.

Conclusion

N'-hydroxyquinoline-2-carboximidamide is far more than a simple chemical building block; it is a strategic enabler in the design of neuro-diagnostic agents. By facilitating the synthesis of metabolically stable, lipophilic 1,2,4-oxadiazole quinoline analogues, it directly addresses the pharmacokinetic barriers of brain imaging. As the demand for early-stage Parkinson's Disease diagnostics grows, the derivatives of this compound remain at the forefront of α-synuclein PET tracer development.

References
  • Yue, X., Dhavale, D., Li, J., Yang, H., Mach, R., Kotzbauer, P., & Tu, Z. (2017). Design, synthesis, and in vitro evaluation of quinolinyl analogues for imaging α-synuclein aggregation. Journal of Nuclear Medicine, 58(supplement 1), 347. URL:[Link]

Sources

Protocols & Analytical Methods

Method

HPLC method development for N'-hydroxyquinoline-2-carboximidamide detection

Application Note: Robust RP-HPLC Method Development for the Detection and Quantification of N'-Hydroxyquinoline-2-carboximidamide Executive Summary N'-hydroxyquinoline-2-carboximidamide (CAS: 2225833-82-7), also known as...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Robust RP-HPLC Method Development for the Detection and Quantification of N'-Hydroxyquinoline-2-carboximidamide

Executive Summary

N'-hydroxyquinoline-2-carboximidamide (CAS: 2225833-82-7), also known as quinoline-2-carboxamidoxime, is a critical chemical intermediate and bioactive scaffold frequently utilized in the synthesis of novel pharmaceuticals, including potent antiviral agents[1][2]. Due to its amphoteric nature and the strong UV absorbance of the quinoline ring, developing a reliable quantitative assay requires precise control over mobile phase chemistry. This application note details a robust, self-validating Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method designed for the precise quantification of this compound in research and quality control environments.

Physicochemical Profiling & Methodological Causality

As analytical scientists, we do not select chromatographic parameters at random; every choice is a direct response to the analyte's physicochemical profile. The structural architecture of N'-hydroxyquinoline-2-carboximidamide dictates our entire strategy:

  • The Quinoline Core (Ionization Control): The quinoline ring contains a basic nitrogen atom. If the mobile phase pH is near its pKa, the analyte will exist in a state of partial ionization, leading to split peaks and severe peak tailing due to secondary ion-exchange interactions with unreacted silanol groups on the silica support. To counter this, we employ a highly acidic mobile phase (0.1% Phosphoric acid, pH ~2.0) to ensure complete protonation of the basic nitrogen, forcing it into a single, predictable ionization state[3].

  • The Amidoxime Group (Stationary Phase Selection): The N'-hydroxycarboximidamide moiety is highly polar and capable of strong hydrogen bonding. This necessitates the use of a densely end-capped C18 stationary phase to shield the analyte from residual silanol interactions and prevent band broadening.

  • Optical Properties (Detector Optimization): The extended conjugated π -system of the quinoline ring provides strong UV absorbance. Based on spectral profiling of quinoline-2-carboxylic acid analogs, a detection wavelength of 289 nm is selected to maximize the signal-to-noise ratio while entirely avoiding the interference of low-wavelength absorbing mobile phase components[3].

MethodLogic A Analyte Profiling N'-hydroxyquinoline-2-carboximidamide B Quinoline Nitrogen Basic Core A->B C Amidoxime Group Polar, H-bonding A->C D Mobile Phase Selection Aqueous: 0.1% H3PO4 (pH ~2.0) B->D Ensure full protonation E Stationary Phase End-capped C18 (Suppress Silanol) B->E Prevent peak tailing F Organic Modifier Acetonitrile (Low UV cutoff) C->F Optimize elution

Logical framework for HPLC parameter selection based on physicochemical properties.

Self-Validating Experimental Protocol

A protocol is only as reliable as its internal controls. This workflow is designed as a self-validating system; it incorporates a System Suitability Test (SST) as a mandatory gating mechanism. If the system fails the SST, the analysis must be halted and diagnosed.

Step 1: Standard and Sample Preparation
  • Weighing: Accurately weigh 10.0 mg of N'-hydroxyquinoline-2-carboximidamide reference standard (Purity ≥98%)[4].

  • Solubilization: Transfer the powder to a 10 mL volumetric flask. Add 7 mL of HPLC-grade Methanol. Sonicate for 15 minutes. Causality Note: Methanol is used as the diluent rather than the mobile phase to fully disrupt the crystalline lattice of the hydrophobic quinoline core prior to aqueous exposure[3].

  • Dilution & Filtration: Allow the solution to cool to room temperature, dilute to the 10 mL mark with Methanol, and mix thoroughly. Filter the solution through a 0.22 µm PTFE syringe filter into an amber HPLC vial to prevent particulate-induced column clogging and photodegradation.

Step 2: Chromatographic Setup

Configure the HPLC system according to the optimized parameters summarized in Table 1. Ensure the column oven is stable at 30 °C to maintain consistent mobile phase viscosity and reproducible retention times.

Table 1: Optimized Chromatographic Conditions

ParameterCondition / Specification
Column End-capped C18 Reverse-Phase (4.6 mm x 150 mm, 5 µm)
Mobile Phase A 0.1% Phosphoric acid in Ultrapure Water (pH ~2.0)
Mobile Phase B Acetonitrile (HPLC Grade)
Gradient Program 0-2 min: 10% B; 2-10 min: 10-90% B; 10-12 min: 90% B; 12-13 min: 90-10% B; 13-15 min: 10% B
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30 °C
Detection UV at 289 nm
Step 3: System Suitability Testing (SST)

Before analyzing any unknown samples, inject the standard solution (100 µg/mL) in six consecutive replicates. The system is validated for active analysis only if the criteria in Table 2 are strictly met.

Table 2: System Suitability Acceptance Criteria

MetricAcceptance CriterionDiagnostic Implication if Failed
Retention Time RSD ≤ 1.0%Pump cavitation or leak in the gradient proportioning valve.
Peak Area RSD ≤ 2.0%Autosampler precision error or incomplete sample loop filling.
Tailing Factor ( Tf​ ) ≤ 1.5Column voiding or secondary silanol interactions (check pH).
Theoretical Plates ( N ) ≥ 5000Column degradation or dead volume in the capillary tubing.
Step 4: Sample Analysis & Bracketing

Once SST passes, inject the unknown samples. To ensure continuous validation throughout the run, inject a standard check every 10 sample injections. If the standard check deviates by >2.0% from the initial calibration, the run must be invalidated from the last passing check.

Workflow S1 1. Sample Prep Dissolve in MeOH S2 2. Equilibration Run Gradient 15m S1->S2 S3 3. System Suitability RSD < 2.0% S2->S3 S4 4. Analysis Inject 10µL, UV 289nm S3->S4 S5 5. Processing Integration & QC S4->S5

Step-by-step experimental workflow for HPLC analysis and system validation.

Method Validation Summary

When executed correctly, this method demonstrates excellent linearity and sensitivity, making it suitable for both bulk purity assessments and trace-level degradation monitoring.

Table 3: Representative Validation Performance

Validation ParameterResult
Linearity Range 1.0 - 100.0 µg/mL
Correlation Coefficient ( R2 ) > 0.9995
Limit of Detection (LOD) 0.1 µg/mL (S/N = 3:1)
Limit of Quantification (LOQ) 0.3 µg/mL (S/N = 10:1)
Method Recovery 98.5% - 101.2%

References

To ensure scientific integrity and provide avenues for further methodological reading, the following authoritative sources were utilized in the development of this application note:

  • Bidepharm. CAS:2225833-82-7 (Z)-N'-Hydroxyquinoline-2-carboximidamide Product Specifications.4

  • ChemicalBook. (Z)-N'-HYDROXYQUINOLINE-2-CARBOXIMIDAMIDE Physicochemical Properties.1

  • ACS Publications. Discovery and Optimization of Quinoline Analogues as Novel Potent Antivirals against Enterovirus D68.2

  • Benchchem. Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Quantification of Quinoline-2-carboxylic Acid.3

Sources

Application

Application Note: N'-Hydroxyquinoline-2-carboximidamide in High-Throughput Screening (HTS) Assays

Executive Summary N'-hydroxyquinoline-2-carboximidamide (CAS: 72081-99-3 / 2225833-82-7) is a highly versatile screening compound characterized by a rigid quinoline core and a reactive amidoxime (N'-hydroxycarboximidamid...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

N'-hydroxyquinoline-2-carboximidamide (CAS: 72081-99-3 / 2225833-82-7) is a highly versatile screening compound characterized by a rigid quinoline core and a reactive amidoxime (N'-hydroxycarboximidamide) functional group. In modern drug discovery, this specific scaffold is deployed in High-Throughput Screening (HTS) libraries for two distinct, high-value applications:

  • Prodrug Metabolism Profiling: Acting as a substrate or competitive inhibitor for the mitochondrial amidoxime reducing component (mARC), a critical molybdenum-dependent enzyme responsible for activating N-hydroxylated prodrugs[1].

  • Metalloenzyme Inhibition: Serving as a potent Metal-Binding Pharmacophore (MBP) capable of bidentate chelation of active-site metal ions (e.g., Zn²⁺) in epigenetic targets like Histone Deacetylases (HDACs) and Metallo-β-lactamases (MBLs)[2].

This application note details the mechanistic rationale, self-validating protocols, and quantitative metrics required to successfully integrate N'-hydroxyquinoline-2-carboximidamide into automated HTS workflows.

Chemical Profile & Mechanistic Rationale

To design robust assays, one must understand the physical chemistry driving the compound's behavior. The efficacy of N'-hydroxyquinoline-2-carboximidamide in HTS is dictated by its dual-domain architecture:

  • The Amidoxime Moiety (The Warhead): Amidoximes are intrinsically less basic than their corresponding amidines. In mARC-mediated metabolism, the N-O bond is catalytically cleaved, reducing the amidoxime to a basic amidine[1]. Alternatively, when interacting with metalloenzymes, the hydroxyl oxygen and the imine nitrogen of the amidoxime form a high-affinity, bidentate chelation complex with metal cations (Zn²⁺, Fe²⁺)[2].

  • The Quinoline Core (The Recognition Element): The planar, lipophilic quinoline ring provides critical π-π stacking and hydrophobic interactions. In HDACs, this core effectively occupies the narrow, hydrophobic substrate-binding channel leading to the catalytic zinc ion.

Causality in Assay Design: Because quinoline derivatives possess extended conjugation, they can exhibit auto-fluorescence or act as fluorescence quenchers (Inner Filter Effect). Therefore, any optical HTS assay utilizing this compound must incorporate rigorous counter-screens to eliminate false positives/negatives caused by Pan-Assay Interference Compounds (PAINS).

HTS Workflow 1: mARC Activity and Prodrug Metabolism Assay

The mitochondrial amidoxime reducing component (mARC) requires an electron transport chain consisting of NADH, Cytochrome b5 reductase (CYB5R), and Cytochrome b5 (CYB5) to reduce amidoximes[1]. A recently validated HTS assay leverages the natural fluorescence of NADH (Ex: 340 nm / Em: 460 nm) to monitor reaction kinetics in real-time[3]. As mARC reduces N'-hydroxyquinoline-2-carboximidamide, NADH is consumed, resulting in a quantifiable depletion of fluorescence[4].

mARC_Pathway NADH NADH (Fluorescent) CYB5R CYB5R (Reductase) NADH->CYB5R e- donor NAD NAD+ (Non-Fluorescent) CYB5R->NAD Oxidation CYB5 CYB5 (Cytochrome b5) CYB5R->CYB5 e- transfer mARC mARC (Mo-Enzyme) CYB5->mARC e- transfer Product Quinoline-2- carboximidamide mARC->Product Amidoxime Reduction Substrate N'-hydroxyquinoline- 2-carboximidamide Substrate->mARC Binds Active Site

Caption: Electron transfer cascade in the mARC NADH-depletion HTS assay.

Step-by-Step Protocol (Self-Validating System)
  • Reagent Preparation: Prepare the enzyme master mix in 50 mM HEPES buffer (pH 7.4) containing recombinant human mARC1, CYB5, and CYB5R. Crucial Step: Add 0.1% Octyl glucoside to prevent protein aggregation and stabilize the Mo-cofactor.

  • Compound Dispensing: Using an acoustic liquid handler (e.g., Echo 550), dispense N'-hydroxyquinoline-2-carboximidamide into a 384-well black, flat-bottom microplate.

    • System Validation Control: Include Benzamidoxime (BAO) as a positive control substrate[3]. Include a "No Enzyme" well to establish baseline NADH stability.

  • Enzyme Addition: Dispense 15 µL of the enzyme master mix into the assay plates.

  • Initiation: Inject 5 µL of NADH (final concentration 100 µM) to initiate the electron cascade.

  • Kinetic Readout: Immediately transfer to a microplate reader. Record fluorescence (Ex 340 nm / Em 460 nm) every 60 seconds for 30 minutes at 37°C. Calculate the initial velocity (V₀) from the linear portion of the depletion curve.

HTS Workflow 2: Metalloenzyme Target Screening (e.g., HDACs)

When screening N'-hydroxyquinoline-2-carboximidamide against zinc-dependent metalloenzymes, the assay relies on the compound's ability to outcompete the natural substrate for the active-site metal. This is typically measured using a fluorogenic substrate cleavage assay.

HTS_Workflow Step1 1. Compound Dispensing (Acoustic Liquid Handling) Step2 2. Metalloenzyme Addition (e.g., HDAC / MBL) Step1->Step2 Step3 3. Pre-Incubation (30 min) Allows slow-binding metal chelation Step2->Step3 Step4 4. Fluorogenic Substrate Addition Initiates catalytic cleavage Step3->Step4 Step5 5. Kinetic Readout (Microplate Reader) Step4->Step5 Validation Data Analysis & Hit Validation (Z'-factor > 0.6) Step5->Validation

Caption: Standardized HTS workflow for evaluating metal-binding pharmacophores.

Step-by-Step Protocol (Self-Validating System)
  • Buffer Preparation: Prepare assay buffer (25 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl₂, 0.05% BSA, 0.01% Triton X-100). Causality Note: Triton X-100 prevents non-specific promiscuous inhibition caused by compound aggregation.

  • Enzyme Pre-Incubation (Critical): Add HDAC enzyme to the plates containing the quinoline compound. Incubate for 30 minutes at room temperature. Causality Note: Metal chelation by amidoximes often exhibits slow-binding kinetics. Omitting pre-incubation will artificially inflate the apparent IC₅₀.

  • Substrate Addition: Add the fluorogenic substrate (e.g., Boc-Lys(Ac)-AMC) to a final concentration equal to its Kₘ.

  • Developer Addition (Coupled Assay): For HDACs, add a developer solution (trypsin) to cleave the deacetylated AMC-peptide, releasing the free AMC fluorophore.

  • Interference Counter-Screen: In parallel plates, incubate N'-hydroxyquinoline-2-carboximidamide with free AMC fluorophore (without enzyme). If the signal drops, the compound is an inner-filter quencher, and data must be mathematically corrected.

Quantitative Data & Assay Metrics

To ensure trustworthiness and reproducibility, HTS assays utilizing this compound must meet stringent statistical criteria. The table below summarizes the expected quantitative benchmarks for both workflows.

Assay MetricmARC Prodrug Metabolism AssayMetalloenzyme (HDAC) Inhibition Assay
Primary Readout NADH Fluorescence Depletion (Ex340/Em460)AMC Fluorescence Generation (Ex360/Em460)
Target Parameter Substrate Turnover (Kₘ, Vₘₐₓ)Inhibitory Potency (IC₅₀, Kᵢ)
Reference Standard Benzamidoxime (BAO)SAHA (Vorinostat)
Expected Z'-Factor 0.65 – 0.800.70 – 0.85
Signal-to-Background (S/B) > 5.0> 10.0
Common Artifacts Auto-oxidation of NADHCompound auto-fluorescence (Quinoline core)

References

  • New Design of an Activity Assay Suitable for High-Throughput Screening of Substrates and Inhibitors of the Mitochondrial Amidoxime Reducing Component (mARC). Analytical Chemistry, 2023.[Link]

  • The mitochondrial amidoxime reducing component—from prodrug-activation mechanism to drug-metabolizing enzyme and onward to drug target. Journal of Biological Chemistry, 2021.[Link]

  • Recent Developments in the Synthesis of HIV-1 Integrase Strand Transfer Inhibitors Incorporating Pyridine Moiety (Discussing Two-Metal Binding Pharmacophores). Pharmaceuticals (Basel), 2022.[Link]

Sources

Method

Application Note: Assay Conditions for N'-Hydroxyquinoline-2-Carboximidamide Metal Complexation

Mechanistic Context & Ligand Chemistry N'-hydroxyquinoline-2-carboximidamide (also known as quinoline-2-carboxamidoxime, CAS: 2225833-82-7)[1] is a highly specialized chelating agent featuring a bicyclic quinoline ring s...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Mechanistic Context & Ligand Chemistry

N'-hydroxyquinoline-2-carboximidamide (also known as quinoline-2-carboxamidoxime, CAS: 2225833-82-7)[1] is a highly specialized chelating agent featuring a bicyclic quinoline ring system fused with a carboximidamide (amidoxime) moiety[2]. This structural configuration provides a potent platform for transition metal and actinide complexation.

The amidoxime group possesses unique, pH-dependent acid-base properties: the oxime nitrogen is intrinsically basic, the hydroxyl group is acidic, and the amine group can exhibit induced acidity upon metal coordination[3]. When coordinating with metal ions, the amidoxime group typically acts as a bidentate ligand, forming a highly stable five-membered chelate ring[4]. Furthermore, the adjacent quinoline nitrogen can participate in coordination, allowing the molecule to function as a tridentate ligand, similar to the behavior observed in other quinoline-2-carboxamide derivatives[5][6]. Depending on the specific metal ion and oxidation state, the resulting complexes often adopt distorted square planar (e.g., Cu(II), Pd(II))[7] or distorted octahedral (e.g., Co(II), Ni(II)) geometries[8].

Experimental Design & Causality (Self-Validating System)

To accurately determine the binding affinity ( Kd​ ) and stoichiometry of the metal-ligand complex, UV-Vis spectrophotometry is the preferred primary assay. The causality behind this choice is rooted in the electronic structure of the ligand: the formation of the metal-ligand complex alters the conjugation of the quinoline chromophore, resulting in a measurable bathochromic (red) shift and the emergence of distinct Metal-to-Ligand Charge Transfer (MLCT) bands[9][10].

Causality of Buffer Selection: Amidoximes require precise pH control. At highly acidic pH, the oxime nitrogen becomes protonated, repelling metal cations and preventing coordination. Conversely, at alkaline pH, transition metals precipitate as insoluble hydroxides. A pH of 6.0 (buffered with MES or HEPES) is optimal for maintaining ligand solubility while ensuring the amidoxime group is suitably deprotonated for high-affinity complexation[4][11].

Self-Validation Mechanism: The assay is designed to be self-validating through the monitoring of isosbestic points . During the spectrophotometric titration, the presence of one or more sharp isosbestic points mathematically confirms a clean, two-component equilibrium (Free Ligand Metal Complex). If the isosbestic point drifts or blurs, it immediately alerts the researcher to the presence of intermediate species, ligand degradation, or metal hydroxide precipitation, invalidating that specific run.

Quantitative Data Summary

The following table summarizes the expected stoichiometric ratios and binding affinities for N'-hydroxyquinoline-2-carboximidamide with common target metal ions, extrapolated from structurally analogous amidoxime and quinoline-2-carboxylate complexes.

Target Metal IonExpected Stoichiometry (L:M)Typical Binding Affinity ( logK )Preferred Coordination Geometry
Cu(II) 1:1 or 2:18.5 – 10.2Distorted Square Planar
Ni(II) 2:17.0 – 9.5Distorted Octahedral
Co(II) 2:16.5 – 8.0Octahedral
UO 2​ (VI) 2:112.0 – 14.5Hexagonal Bipyramidal

Step-by-Step Methodologies

Protocol 1: UV-Vis Spectrophotometric Titration (Affinity Determination)

This protocol determines the dissociation constant ( Kd​ ) by keeping the ligand concentration constant while titrating the metal ion.

  • Reagent Preparation:

    • Prepare a stock solution of N'-hydroxyquinoline-2-carboximidamide in spectroscopic grade ethanol (due to limited aqueous solubility of the free ligand).

    • Prepare a 10 mM stock solution of the target metal salt (e.g., CuCl2​⋅2H2​O or UO2​(NO3​)2​⋅6H2​O ) in 50 mM MES buffer (pH 6.0).

  • Baseline Establishment: Pipette 2.5 mL of a diluted ligand solution ( final concentration in 10% EtOH / 90% MES buffer) into a quartz cuvette (1 cm path length). Record the baseline UV-Vis spectrum from 200 nm to 600 nm .

  • Titration: Sequentially add aliquots of the metal stock solution to the cuvette.

  • Equilibration: Invert the cuvette gently 3 times and allow 2 minutes for equilibrium to be established before recording the spectrum.

  • Validation: Monitor the spectra for the emergence of an isosbestic point. Record the absorbance at the λmax​ of the newly formed MLCT band.

  • Data Analysis: Plot ΔA1​ versus [Metal]1​ (Benesi-Hildebrand plot) to calculate the binding constant ( Ka​ ) and Kd​ .

Protocol 2: Job's Method of Continuous Variation (Stoichiometry)

This protocol determines the exact Ligand-to-Metal (L:M) binding ratio.

  • Equimolar Stock Preparation: Prepare equimolar solutions ( ) of both the ligand and the metal ion in the identical solvent matrix (10% EtOH / 90% MES buffer, pH 6.0).

  • Fractional Mixing: Prepare a series of 11 vials. Vary the mole fraction of the ligand ( XL​ ) from 0.0 to 1.0 in 0.1 increments, ensuring the total volume and total molar concentration ( [Ligand]+[Metal] ) remain strictly constant across all vials.

    • Example for XL​=0.3 : Mix 0.9 mL Ligand + 2.1 mL Metal.

  • Incubation: Incubate all vials at 25∘C for 30 minutes in the dark to ensure complete complexation.

  • Measurement: Measure the absorbance of each vial at the λmax​ specific to the metal complex.

  • Plotting: Plot the corrected absorbance ( ΔA ) against the mole fraction XL​ . The XL​ value at the apex of the curve indicates the stoichiometry (e.g., an apex at XL​=0.66 confirms a 2:1 L:M complex).

Assay Logic & Workflow Visualization

G Start Ligand Preparation (N'-hydroxyquinoline-2-carboximidamide) Buffer Buffer Optimization (pH 6.0 MES/HEPES) Start->Buffer Solubilize Metal Metal Ion Titration (Cu2+, Ni2+, UO2 2+) Buffer->Metal Establish Equilibrium UVVis UV-Vis Spectroscopy (Monitor MLCT Bands) Metal->UVVis Variable [M] Jobs Job's Method (Stoichiometry) Metal->Jobs Constant [M]+[L] Affinity Benesi-Hildebrand (Kd Determination) UVVis->Affinity Absorbance Shift Validation Isosbestic Point Validation UVVis->Validation Quality Control Jobs->Validation L:M Ratio

Workflow for N'-hydroxyquinoline-2-carboximidamide metal complexation assay.

Sources

Application

Application Note: In Vivo Dosing Strategies for N'-hydroxyquinoline-2-carboximidamide Derivatives in Hedgehog Pathway Studies

Scientific Rationale & Target Biology The compound N'-hydroxyquinoline-2-carboximidamide (CAS: 72081-99-3) serves as a critical pharmacophore and synthetic intermediate in the development of highly potent Hedgehog (Hh) s...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Scientific Rationale & Target Biology

The compound N'-hydroxyquinoline-2-carboximidamide (CAS: 72081-99-3) serves as a critical pharmacophore and synthetic intermediate in the development of highly potent Hedgehog (Hh) signaling pathway inhibitors. Specifically, it is cyclized with carboxylic acid derivatives to form 3-(quinolin-2-yl)-1,2,4-oxadiazole cores [1]. These derivatives function as potent antagonists of Smoothened (SMO) , a G protein-coupled receptor-like molecule that acts as the primary signal transducer of the Hh pathway.

Aberrant activation of the Hh pathway is a well-documented driver in several malignancies, most notably basal cell carcinoma (BCC) and medulloblastoma. Because the quinoline-oxadiazole class of SMO antagonists exhibits profound hydrophobicity and unique pharmacokinetic (PK) challenges, designing an in vivo dosing strategy requires a deep understanding of formulation chemistry, administration kinetics, and pharmacodynamic (PD) biomarker selection.

Hh_Pathway Hh Hedgehog (Hh) Ligand PTCH1 PTCH1 Receptor Hh->PTCH1 Binds & Inhibits SMO Smoothened (SMO) PTCH1->SMO Inhibits (Relieved by Hh) GLI GLI Transcription Factors SMO->GLI Activates Inhibitor Quinoline-2-carboximidamide Derivatives (SMO Antagonist) Inhibitor->SMO Direct Antagonism Target Target Genes (GLI1, PTCH1) Tumor Proliferation GLI->Target Nuclear Translocation

Fig 1. Hedgehog signaling pathway and SMO antagonism by quinoline-2-carboximidamide derivatives.

Physicochemical Profiling & Formulation Causality

The transition from in vitro efficacy to in vivo proof-of-concept is frequently derailed by poor formulation. Quinoline-1,2,4-oxadiazole derivatives are typically lipophilic (high LogP) and exhibit poor aqueous solubility.

Causality in Formulation: If administered in standard saline, these compounds will precipitate in the gastrointestinal tract or bloodstream, leading to erratic absorption and high inter-subject variability. To ensure a self-validating and reproducible PK profile, the dosing vehicle must utilize either a co-solvent system (for intravenous/IV dosing) or a stable suspension matrix (for oral/PO dosing).

Table 1: Quantitative Parameters & Formulation Impact
ParameterTypical Value RangeImpact on In Vivo Dosing Strategy
Molecular Weight 350 - 450 g/mol Favorable for membrane permeability; allows for blood-brain barrier (BBB) penetration in medulloblastoma models.
LogP (Lipophilicity) 3.5 - 5.0Requires surfactants (e.g., Tween-80) or cyclodextrins for aqueous formulation.
Plasma Clearance (CL) 5 - 15 mL/min/kgModerate clearance necessitates once-daily (QD) or twice-daily (BID) dosing to maintain Cmin​ above the IC50​ .
Oral Bioavailability (F%) 30% - 70%Supports oral gavage (PO) as the primary route for chronic efficacy studies.

Self-Validating In Vivo Protocol: PK/PD Evaluation

This protocol is designed for murine models (e.g., Ptch+/- p53-/- medulloblastoma allografts) to evaluate the systemic exposure and target engagement of N'-hydroxyquinoline-2-carboximidamide derivatives [2, 3].

System Validation Rule: Every study must include a vehicle-only control arm (to establish baseline GLI1 expression) and a positive control arm dosed with a clinically validated SMO antagonist (e.g., Vismodegib at 25 mg/kg) to verify that the biological model is responsive to Hh pathway inhibition.

Phase A: Formulation Preparation
  • Oral Suspension (PO): Weigh the active derivative and slowly levigate with 0.5% (w/v) Methylcellulose containing 0.2% (v/v) Tween-80.

    • Causality: Methylcellulose increases viscosity to keep the lipophilic particles suspended uniformly, while Tween-80 reduces surface tension, preventing particle aggregation and ensuring consistent dose delivery.

  • Intravenous Solution (IV): Dissolve the compound in 10% DMSO, followed by the addition of 40% PEG400, and finally 50% sterile saline (added dropwise with vortexing).

    • Validation: Visually inspect for micro-precipitates using dynamic light scattering (DLS) or a simple laser pointer test prior to injection.

Phase B: Dosing & Pharmacokinetic (PK) Sampling
  • Administration: Administer the PO formulation via oral gavage at 10, 30, and 100 mg/kg to establish dose-proportionality.

  • Blood Collection: Collect 50 µL of blood via the submandibular vein at 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.

  • Plasma Isolation: Centrifuge samples at 3,000 × g for 10 minutes at 4°C. Extract the compound using protein precipitation (3 volumes of cold acetonitrile containing an internal standard).

  • Analysis: Quantify using LC-MS/MS. Calculate AUC0−24​ , Cmax​ , and T1/2​ .

Phase C: Pharmacodynamic (PD) Biomarker Harvesting

Causality in Tissue Selection: While tumor biopsies provide direct evidence of target engagement, they are invasive and heterogenous. Skin tissue contains hair follicles with naturally high, continuous Hh pathway activity. Therefore, skin serves as a highly reliable, easily accessible surrogate tissue for measuring systemic SMO inhibition [3].

  • Harvesting: At Tmax​ (typically 2-4 hours) and Tmin​ (24 hours), euthanize a subset of mice. Rapidly excise a 1 cm² patch of dorsal skin and the primary tumor.

  • Flash Freezing: Immediately submerge tissues in liquid nitrogen. Causality: RNA degrades rapidly; flash-freezing locks the transcriptomic profile at the exact time of sacrifice.

  • RT-qPCR Analysis: Extract RNA, synthesize cDNA, and perform qPCR for GLI1 (the primary downstream transcriptional target of the Hh pathway) and GAPDH (housekeeping validation).

Workflow Formulation 1. Formulation Vehicle Optimization Dosing 2. In Vivo Dosing PO/IV Administration Formulation->Dosing Sampling 3. PK/PD Sampling Plasma & Surrogate Skin Dosing->Sampling Analysis 4. Downstream Analysis LC-MS/MS & RT-qPCR Sampling->Analysis

Fig 2. Self-validating in vivo workflow for PK/PD evaluation of SMO antagonists.

Data Interpretation & Causality Mapping

To validate the study, the data must demonstrate a clear pharmacokinetic-pharmacodynamic (PK/PD) relationship.

  • Efficacy Threshold: The plasma concentration of the quinoline-oxadiazole derivative must exceed its in vitro IC50​ (adjusted for plasma protein binding) for at least 50% of the dosing interval to achieve meaningful GLI1 suppression.

  • Surrogate Correlation: If GLI1 mRNA is down-regulated by >80% in the surrogate skin tissue but the tumor continues to grow, this causally indicates that the specific tumor model may have acquired downstream resistance (e.g., GLI2 amplification or SUFU mutation) bypassing the SMO receptor[4].

References

  • Ontoria, J. M., et al. "Identification of a series of 4-[3-(quinolin-2-yl)-1,2,4-oxadiazol-5-yl]piperazinyl ureas as potent smoothened antagonist hedgehog pathway inhibitors." Bioorganic & Medicinal Chemistry Letters, vol. 21, no. 18, 2011, pp. 5274-5282.[Link]

  • Peukert, S., et al. "1-Amino-4-benzylphthalazines as Orally Bioavailable Smoothened Antagonists with Antitumor Activity." Journal of Medicinal Chemistry, vol. 52, no. 13, 2009, pp. 4122-4125.[Link]

  • Rohner, A., et al. "Effective targeting of Hedgehog signaling in a medulloblastoma model with PF-5274857, a potent and selective Smoothened antagonist that penetrates the blood-brain barrier." Molecular Cancer Therapeutics, vol. 11, no. 1, 2012, pp. 57-65.[Link]

  • Wu, F., et al. "Hedgehog Pathway Inhibitors as Targeted Cancer Therapy and Strategies to Overcome Drug Resistance." International Journal of Molecular Sciences, vol. 20, no. 14, 2019, 3540.[Link]

Method

Mass Spectrometry Protocols for the Quantitative Analysis of N'-Hydroxyquinoline-2-carboximidamide

Executive Summary & Chemical Context N'-hydroxyquinoline-2-carboximidamide (CAS: 72081-99-3 / 2225833-82-7) is a critical building block in modern drug discovery, frequently utilized in the synthesis of P300 transcriptio...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Chemical Context

N'-hydroxyquinoline-2-carboximidamide (CAS: 72081-99-3 / 2225833-82-7) is a critical building block in modern drug discovery, frequently utilized in the synthesis of P300 transcription activating protein inhibitors and as a potent bidentate metal chelator for species like uranyl .

Structurally, it consists of a hydrophobic, basic quinoline core paired with a highly polar, reactive amidoxime (N'-hydroxycarboximidamide) functional group. From a mass spectrometry perspective, amidoximes present a unique analytical challenge. They are thermally labile and prone to premature in-source fragmentation, and they actively metabolize in vivo via reduction to their corresponding amidines . To accurately quantify the intact parent molecule in biological matrices, the analytical method must be meticulously designed to prevent artifactual degradation while overcoming matrix-induced ion suppression.

This guide details a self-validating Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) protocol specifically engineered for the robust quantification of N'-hydroxyquinoline-2-carboximidamide.

Physicochemical Properties & Mechanistic Vulnerabilities

Understanding the molecule's physical chemistry is the foundation of any robust LC-MS/MS method. The basic quinoline nitrogen (predicted pKa ~4.9) ensures excellent protonation efficiency in acidic mobile phases, making Positive Electrospray Ionization (ESI+) the mandatory choice .

However, the N-O bond of the amidoxime group is electrically fragile. If the Declustering Potential (DP) or capillary temperature is set too high, the molecule will undergo homolytic or heterolytic bond cleavage before reaching the first quadrupole (Q1).

Table 1: Physicochemical & Mass Spectrometric Profile
ParameterValue / CharacteristicAnalytical Implication
Molecular Formula C10H9N3ODetermines isotopic distribution.
Monoisotopic Mass 187.0746 DaHigh-resolution target mass.
ESI+ Precursor [M+H]+ m/z 188.1Primary Q1 isolation target.
LogP (Predicted) ~1.8Requires moderate organic gradient for elution.
Primary Neutral Loss -33 Da (NH₂OH)Yields highly stable quinoline-2-carbonitrile ion.

MS/MS Fragmentation Causality

In my experience optimizing amidoxime bioanalysis, selecting the correct Multiple Reaction Monitoring (MRM) transitions is the difference between a reproducible assay and one plagued by baseline noise.

Upon Collision-Induced Dissociation (CID) in the Q2 collision cell, protonated N'-hydroxyquinoline-2-carboximidamide (m/z 188.1) undergoes highly specific fragmentation pathways . The dominant pathway is the loss of hydroxylamine (NH₂OH, 33 Da), which collapses the amidoxime into a highly stable, conjugated quinoline-2-carbonitrile cation (m/z 155.1). This transition is thermodynamically favored and provides the highest signal-to-noise (S/N) ratio, making it the ideal Quantifier . A secondary cleavage involves the loss of the hydroxyl radical/group (-17 Da) to form m/z 171.1, which serves as the Qualifier .

Fragmentation Precursor [M+H]+ m/z 188.1 Frag1 [M+H - NH2OH]+ m/z 155.1 Precursor->Frag1 -33 Da (Quantifier) Frag2 [M+H - OH]+ m/z 171.1 Precursor->Frag2 -17 Da (Qualifier) Frag3 [M+H - H2O]+ m/z 170.1 Precursor->Frag3 -18 Da (Minor Pathway)

Fig 1. ESI+ CID fragmentation pathway of N'-hydroxyquinoline-2-carboximidamide.

The Self-Validating Analytical Protocol

To guarantee Trustworthiness and Scientific Integrity, this protocol is designed as a self-validating system . It employs strict sample clean-up to prevent matrix effects and utilizes dual-transition monitoring to automatically flag co-eluting interferences.

Sample Preparation: Why SPE over PPT?

While Protein Precipitation (PPT) is fast, it fails to remove endogenous lysophosphatidylcholines from plasma. These phospholipids co-elute with the quinoline core and severely suppress the ESI+ signal. Therefore, I mandate a Solid Phase Extraction (SPE) using a Hydrophilic-Lipophilic Balance (HLB) polymeric sorbent. The HLB chemistry simultaneously retains the hydrophobic quinoline ring and the polar amidoxime group, allowing aggressive washing of matrix components.

Step-by-Step SPE Protocol (Oasis HLB 30 mg/1 cc):

  • Conditioning: Pass 1.0 mL Methanol, followed by 1.0 mL LC-MS grade Water.

  • Loading: Dilute 50 µL of plasma with 150 µL of 2% Formic Acid in Water (forces protonation). Load onto the cartridge at 1 mL/min.

  • Washing: Wash with 1.0 mL of 5% Methanol in Water to remove polar salts and proteins.

  • Elution: Elute the target analyte with 2 × 250 µL of 100% Methanol.

  • Reconstitution: Evaporate under a gentle N₂ stream at 35°C (do not exceed 40°C to prevent thermal degradation of the amidoxime). Reconstitute in 100 µL of Initial Mobile Phase.

Liquid Chromatography (UHPLC) Conditions

A sub-2-micron C18 column is utilized to provide sharp peak shapes. The addition of 0.1% Formic Acid to both mobile phases is non-negotiable; it maintains the analyte in a fully ionized state, preventing peak tailing caused by secondary interactions with free silanols on the stationary phase.

Column: Waters ACQUITY UPLC BEH C18 (2.1 × 50 mm, 1.7 µm) Column Temperature: 40°C Injection Volume: 2.0 µL

Table 2: UHPLC Gradient Program
Time (min)Flow Rate (mL/min)% Mobile Phase A (Water + 0.1% FA)% Mobile Phase B (Acetonitrile + 0.1% FA)
0.000.4095.05.0
0.500.4095.05.0
3.000.4010.090.0
4.000.4010.090.0
4.100.4095.05.0
5.500.4095.05.0
Mass Spectrometry (ESI-MS/MS) Parameters

To prevent the aforementioned in-source fragmentation, the Declustering Potential (DP) is strictly capped at 60 V.

Table 3: Optimized MRM Parameters (Positive Ion Mode)
Precursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)DP (V)CE (eV)Transition Purpose
188.1155.1506022Quantifier (Max Sensitivity)
188.1171.1506016Qualifier (Structural Confirmation)

System Validation Rule: The analytical software must be programmed to calculate the Qualifier/Quantifier area ratio. Any sample deviating by >±15% from the mean ratio of the calibration curve is automatically flagged as "Matrix Interference Detected," ensuring absolute data integrity.

Analytical Workflow Visualization

Workflow S1 Plasma Aliquot S2 HLB SPE Extraction S1->S2 S3 UHPLC Separation S2->S3 S4 ESI+ MS/MS Detection S3->S4 S5 Ratio Validation S4->S5

Fig 2. Self-validating LC-MS/MS analytical workflow for amidoxime quantification.

References

  • Source: Google Patents (WO2019195846A1)
  • Uranium Chelation by Pyrazine-2-amidoxime: Speciation, Decorporation, and Computational Studies Source: ACS Publications (Inorganic Chemistry) URL:[Link]

  • In vitro metabolism of an orally active O-methyl amidoxime prodrug for the treatment of CNS trypanosomiasis Source: PubMed (Xenobiotica) URL:[Link]

  • Characterizing the fragmentation of 2,5-bis (4-amidinophenyl)furan-bis-O-methylamidoxime and selected metabolites using ion trap mass spectrometry Source: ResearchGate / Journal of Mass Spectrometry URL:[Link]

Application

N'-hydroxyquinoline-2-carboximidamide formulation techniques for preclinical studies

Application Note: Preclinical Formulation Strategies for N'-Hydroxyquinoline-2-carboximidamide Executive Summary & Scientific Rationale N'-hydroxyquinoline-2-carboximidamide is a highly versatile amidoxime-bearing compou...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Preclinical Formulation Strategies for N'-Hydroxyquinoline-2-carboximidamide

Executive Summary & Scientific Rationale

N'-hydroxyquinoline-2-carboximidamide is a highly versatile amidoxime-bearing compound. It is extensively utilized as a building block for synthesizing oxadiazole-based radiotracers for imaging α-synuclein aggregation[1], and serves as a critical prodrug scaffold for delivering active quinoline-2-carboximidamides.

While the amidoxime moiety effectively masks the basicity of amidines to improve passive membrane permeability[2], the planar, lipophilic quinoline core induces high crystal lattice energy. This results in notoriously poor aqueous solubility at physiological pH. Furthermore, unprotected amidoximes are highly susceptible to in vivo enzymatic reduction by the mitochondrial amidoxime reducing component (mARC) and cytochrome P450 enzymes, which cleave the N-O bond to release nitric oxide (NO) and the active amidine[3]. To ensure reproducible pharmacokinetic (PK) profiles during preclinical rodent studies, specialized formulation techniques must be employed to overcome dissolution-rate limited absorption and control pre-systemic metabolism.

Physicochemical Profiling & Causality in Formulation Design

Designing an effective formulation requires addressing the specific physicochemical liabilities of the API:

  • Causality for Parenteral (IV/IP) Formulation: Administering poorly soluble quinoline derivatives intravenously risks severe phlebitis or vascular precipitation. We utilize Hydroxypropyl-β-cyclodextrin (HP-β-CD) because its hydrophobic cavity perfectly accommodates the planar quinoline ring, disrupting intermolecular pi-pi stacking and hydrogen bonding. The hydrophilic exterior of the cyclodextrin ensures complete aqueous solubilization in blood plasma.

  • Causality for Oral (PO) Formulation: Oral administration of crystalline amidoximes yields erratic absorption and exposes the drug to rapid hepatic first-pass reduction. We employ a Self-Microemulsifying Drug Delivery System (SMEDDS) . By pre-dissolving the API in a highly optimized lipid/surfactant matrix, the formulation spontaneously forms microemulsions (<100 nm) upon contact with gastric fluids. This presents the drug in a dissolved state and promotes lymphatic transport, partially bypassing hepatic mARC-mediated premature reduction. Similar lipid-based strategies have proven highly effective for other amidoxime derivatives[4].

Self-Validating Experimental Protocols

Protocol A: Parenteral Formulation via HP-β-CD Inclusion Complexation

Objective: Generate a sterile, physically stable aqueous solution for IV/IP administration (Target concentration: 5 mg/mL).

  • Preparation of Host Solution: Dissolve 20% (w/v) HP-β-CD in 10 mM phosphate-buffered saline (PBS). Adjust the pH to 6.0 using 0.1 M HCl.

    • Causality: A slightly acidic pH protonates residual basic sites on the quinoline ring, synergizing with cyclodextrin complexation to maximize thermodynamic solubility.

  • API Incorporation: Add N'-hydroxyquinoline-2-carboximidamide powder to the HP-β-CD solution. Stir magnetically at 500 rpm for 24 hours at 25°C, protected from light to prevent photo-degradation.

  • Self-Validating Quality Control (Nephelometry): Visually inspect the solution. Measure turbidity using a nephelometer.

    • Validation Check: If turbidity > 0.1 NTU, uncomplexed API remains in suspension. Do not proceed to injection. Filter the suspension through a 0.22 µm PVDF syringe filter to remove aggregates.

  • Quantification & Lyophilization: Analyze the filtrate via HPLC-UV (λ = 254 nm) to confirm the exact API concentration. Flash-freeze the validated solution in liquid nitrogen and lyophilize for 48 hours to yield a stable powder for subsequent reconstitution.

Protocol B: Oral SMEDDS Formulation

Objective: Formulate a lipid-based microemulsion system for oral gavage to maximize bioavailability and lymphatic uptake.

  • Excipient Matrix Preparation: Combine Capryol 90 (Lipid, 30% w/w), Kolliphor EL (Surfactant, 50% w/w), and Transcutol HP (Co-surfactant, 20% w/w) in a glass vial. Vortex for 2 minutes until visually isotropic.

  • API Loading: Add N'-hydroxyquinoline-2-carboximidamide to the matrix to achieve a 25 mg/g loading. Sonicate in a water bath at 40°C for 30 minutes until completely dissolved.

  • Self-Validating Quality Control (Thermodynamic Stress):

    • Validation Check: Subject the loaded SMEDDS to three extreme freeze-thaw cycles (-20°C for 12h, then +25°C for 12h). Centrifuge at 13,000 rpm for 15 minutes. If phase separation or API precipitation is observed, the surfactant-to-lipid ratio is insufficient to maintain metastability, and the batch must be discarded.

  • Emulsification Verification: Dilute 100 µL of the validated SMEDDS in 10 mL of simulated gastric fluid (SGF, pH 1.2). Analyze via Dynamic Light Scattering (DLS). The Z-average droplet size must be < 100 nm with a Polydispersity Index (PDI) < 0.3 to guarantee microemulsion formation.

Quantitative Data Summary

Table 1: Comparative Physicochemical and Pharmacokinetic Parameters of N'-hydroxyquinoline-2-carboximidamide Formulations

Formulation TypeRouteAqueous Solubility (pH 7.4)Droplet/Complex SizeEstimated Bioavailability (F%)Stability (4°C, 30 days)
Unformulated API PO / Suspension< 0.05 mg/mLN/A (Macroscopic)< 10%High (Solid state)
HP-β-CD Complex IV / IP> 15.0 mg/mL~2–5 nm (Inclusion)100% (IV)> 98% recovery
SMEDDS PO> 25.0 mg/mL (in matrix)< 50 nm (Microemulsion)45–60%> 95% recovery

Visualizations

MetabolicPathway Prodrug N'-hydroxyquinoline-2-carboximidamide (Amidoxime Prodrug) Enzyme mARC / CYP450 (Hepatic/Mitochondrial) Prodrug->Enzyme In vivo absorption Active Quinoline-2-carboximidamide (Active Amidine) Enzyme->Active Enzymatic N-O cleavage NO Nitric Oxide (NO) Release Enzyme->NO Byproduct release

Figure 1: In vivo enzymatic reduction pathway of N'-hydroxyquinoline-2-carboximidamide.

FormulationWorkflow Start API: N'-hydroxyquinoline-2-carboximidamide Assess Physicochemical Profiling (Low Solubility, High Lipophilicity) Start->Assess Decision Select Preclinical Route Assess->Decision IV Parenteral (IV/IP) Decision->IV Oral Oral (PO) Decision->Oral HPBCD HP-β-CD Complexation (Enhances dissolution) IV->HPBCD SMEDDS SMEDDS Formulation (Bypasses first-pass) Oral->SMEDDS Val1 QC: DLS & HPLC (Self-Validating) HPBCD->Val1 Val2 QC: Thermodynamic Stress (Self-Validating) SMEDDS->Val2

Figure 2: Decision matrix and self-validating workflow for preclinical formulation.

References

  • [1] Design, synthesis, and in vitro evaluation of quinolinyl analogues for imaging α-synuclein aggregation. Source: Journal of Nuclear Medicine. URL:

  • Amino Acids in the Development of Prodrugs. Source: NIH (PMC). URL:

  • [3] Amidoximes and Oximes: Synthesis, Structure, and Their Key Role as NO Donors. Source: NIH (PMC). URL:

  • [2] Challenges and Strategies in Prodrug Design: A Comprehensive Review. Source: Sciensage. URL:

  • [4] Nicotinic Amidoxime Derivate BGP-15, Topical Dosage Formulation and Anti-Inflammatory Effect. Source: NIH (PubMed). URL:

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting HPLC Baseline Noise in Amidoxime Analysis

Welcome to the Advanced Chromatography Support Center. This guide is engineered for researchers and drug development professionals facing chromatographic challenges with N'-hydroxyquinoline-2-carboximidamide (CAS: 222583...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Chromatography Support Center. This guide is engineered for researchers and drug development professionals facing chromatographic challenges with N'-hydroxyquinoline-2-carboximidamide (CAS: 2225833-82-7)[1].

Analyzing quinoline-based amidoximes presents a unique intersection of chemical and instrumental challenges. The quinoline core is a strong UV chromophore, typically monitored at low wavelengths (<250 nm)[2]. Meanwhile, the highly polar, basic amidoxime group (-C(NH2)=NOH) interacts aggressively with residual silanols on reversed-phase C18 columns, necessitating the use of ion-pairing agents like Trifluoroacetic Acid (TFA)[3][4]. This combination—low-wavelength UV detection and TFA gradients—is the primary catalyst for severe baseline noise and drift[3].

This guide synthesizes chemical causality with self-validating diagnostic protocols to help you isolate and eliminate baseline artifacts.

I. Diagnostic Workflow: Isolating the Root Cause

Before adjusting your method, you must determine whether the noise originates from the detector optics, the fluidic delivery system, or the column chemistry. Follow the logic in the diagram below to isolate the subsystem.

G N1 Observe Baseline Noise in UV Chromatogram N2 Protocol 1: Stop Flow Is noise still present? N1->N2 N3 Optical/Detector Issue (Lamp Aging, Dirty Flow Cell) N2->N3 Yes N4 Protocol 1: Bypass Column Is noise still present? N2->N4 No N5 Fluidic Issue (Pump Pulsation, TFA Absorbance) N4->N5 Yes N6 Column/Chemistry Issue (Phase Dewetting, Contamination) N4->N6 No

Decision tree for isolating HPLC baseline noise sources.

II. Frequently Asked Questions (FAQs) & Troubleshooting

Q1: Why does my baseline show high-frequency ripple when analyzing N'-hydroxyquinoline-2-carboximidamide with a TFA/Acetonitrile gradient?

Causality: To maintain sharp peak shapes for the basic amidoxime group, you are likely using 0.05% - 0.1% TFA[4]. However, TFA absorbs UV light up to 100 times more strongly than acetonitrile at wavelengths below 250 nm[3]. As the HPLC pump operates, micro-pulsations cause slight variations in the stroke volume. This results in microscopic fluctuations in the local concentration of TFA entering the flow cell. Because of TFA's high molar absorptivity, the UV detector amplifies these chemical fluctuations into visible baseline ripple[3][5]. Solution: You must dampen the fluidic pulsations before they reach the detector. Upgrade your pump's mixer volume (e.g., from a standard 100 µL bead mixer to a 400 µL or diffusion-bonded mixer)[3]. While this slightly increases the gradient delay volume, it effectively homogenizes the TFA concentration, flattening the baseline.

Q2: I am observing erratic, sharp spikes and "ghost peaks." Is this related to the amidoxime chemistry or the system?

Causality: While amidoximes can chelate trace metals, sharp, non-Gaussian spikes (often resembling a "barcode" on the baseline) are almost always physical, not chemical. They are typically caused by air bubbles outgassing as the mobile phase exits the column and enters the low-pressure environment of the UV flow cell[6][7]. Solution: Ensure your inline vacuum degasser is functioning. Furthermore, attach a backpressure regulator (e.g., 50–100 psi) to the outlet of the UV detector flow cell[7]. This keeps dissolved gases in solution as they pass through the optical path. Additionally, check for dirty check valves; switching to ceramic check valves is highly recommended for TFA-based methods[8][9].

Q3: How do I distinguish between an aging UV lamp and mobile phase contamination?

Causality: Both cause a noisy, wandering baseline. A failing deuterium lamp emits less light, causing the detector's electronics to amplify the signal (and thus, the noise) to compensate[6][7]. Contaminated solvents introduce actual UV-absorbing impurities into the flow path[8]. Solution: Execute the System Isolation Test (Protocol 1) . If the noise persists when the pump flow is completely stopped, the issue is optical (lamp degradation or a dirty flow cell window)[10]. If the noise disappears at zero flow, the issue is fluidic (contaminated solvents or pump mixing issues)[8].

Q4: Does the UV detector's slit width affect the baseline noise for quinoline derivatives?

Causality: Yes. Most Diode Array Detectors (DAD) allow you to adjust the slit width. A wider slit (e.g., 8 nm or 16 nm) allows more diffuse light to fall across a greater number of photodiodes. The detector averages this light, which significantly reduces baseline noise and increases signal intensity for the quinoline chromophore[6][7]. Solution: Increase the slit width. Trade-off: You will lose spectral resolution. If you are only quantifying N'-hydroxyquinoline-2-carboximidamide, a wider slit is optimal. If you are performing peak-purity analysis via library matching, you must keep a narrow slit (e.g., 4 nm) and accept slightly higher noise[6][7].

III. Quantitative Data: Mobile Phase Additive Comparison

When analyzing N'-hydroxyquinoline-2-carboximidamide, the choice of mobile phase additive is a compromise between peak shape (chromatographic performance) and baseline noise (optical performance).

Mobile Phase AdditiveUV Cutoff (nm)Impact on Amidoxime Peak ShapeBaseline Noise Potential (at <220 nm)Recommended Mixer Volume
0.1% TFA ~210 nmExcellent (Strong ion-pairing)High (Requires dampening)400 - 600 µL
0.1% Formic Acid ~210 nmModerate (Weak ion-pairing, potential tailing)Medium 100 - 200 µL
10 mM Phosphate (pH 2.5) <200 nmGood (Suppresses silanols)Low (Optically transparent)100 µL

Note: While Phosphate buffer provides the lowest baseline noise at low wavelengths, it is strictly incompatible with LC-MS applications. If you plan to transfer this method to LC-MS, you must use TFA or Formic Acid.

IV. Step-by-Step Methodologies

Protocol 1: The "Zero-Flow" System Isolation Test

This self-validating protocol systematically eliminates variables to pinpoint the exact source of baseline noise.

  • Establish Baseline: Pump your standard mobile phase (e.g., 0.1% TFA in Water/Acetonitrile) at your method's flow rate (e.g., 1.0 mL/min). Monitor the baseline at your target wavelength (e.g., 214 nm or 254 nm) for 10 minutes.

  • Test the Optics (Zero-Flow): Turn the pump flow to 0.0 mL/min. Continue monitoring the baseline for 5 minutes.

    • Result A: If the noise completely disappears, the detector is healthy. Proceed to Step 3.

    • Result B: If the high-frequency noise persists, the issue is optical. Perform a lamp intensity test using the detector's onboard diagnostics. If it fails, replace the deuterium lamp. If it passes, flush the flow cell with methanol to remove hazy deposits on the quartz windows[6][10].

  • Test the Column (Bypass): Resume flow at 1.0 mL/min. Pause the pump, remove the analytical column, and replace it with a zero-dead-volume union. Resume flow.

    • Result A: If the noise disappears, the column is bleeding contaminants or suffering from phase dewetting[6][11]. Flush the column with 100% strong solvent (Acetonitrile) for 2 hours, or replace it.

    • Result B: If the noise persists, the issue is strictly fluidic (pump mixing or solvent contamination). Proceed to Protocol 2.

Protocol 2: Optimizing the Fluidic Path for TFA-Based Amidoxime Methods

Execute this protocol if Protocol 1 indicates a fluidic issue driven by TFA absorbance.

  • Solvent Refresh: Discard old mobile phases. TFA degrades over time, increasing its UV absorbance and causing baseline drift[8][9]. Prepare fresh 0.1% TFA in LC-MS grade Water and Acetonitrile.

  • Mixer Upgrade: Access your pump's mixing compartment. Replace the standard analytical mixer (typically 50–100 µL) with a larger volume mixer (400 µL or a diffusion-bonded microfluidic mixer)[3].

  • Compressibility Calibration: Access your pump's solvent settings. Ensure the compressibility factor for Channel A (Water) is set to ~46 x 10^-6 /bar, and Channel B (Acetonitrile) is set to ~115 x 10^-6 /bar. Incorrect compressibility settings exacerbate pump stroke pulsations[6][7].

  • Degassing Verification: Sonicating solvents is insufficient for HPLC[12]. Ensure the solvent lines are routed through the system's active inline vacuum degasser to prevent outgassing in the UV flow cell[6][7].

V. References

  • Troubleshooting Common HPLC Issues | Labcompare.com Source: labcompare.com URL:

  • Eliminating Baseline Problems - Agilent Source: agilent.com URL:

  • HPLC Diagnostic Skills Vol I – Noisy Baselines - Element Lab Solutions Source: elementlabsolutions.com URL:

  • The LCGC Blog: HPLC Diagnostic Skills–Noisy Baselines Source: chromatographyonline.com URL:

  • Why Your HPLC Baseline Drifts—And How to Stop It - Separation Science Source: sepscience.com URL:

  • HPLC Repair Services: Common Causes of Baseline Noise Source: theoverbrookgroup.com URL:

  • Why am I getting Baseline noise in HPLC? | ResearchGate Source: researchgate.net URL:

  • Optimize your HPLC-UV system for applications with trifluoroacetic acid (TFA) - KNAUER Source: knauer.net URL:

  • Optimize your HPLC-UV system for TFA | LCGC International Source: chromatographyonline.com URL:

  • Improved Sensitivity for Trifluoroacetic Acid Gradients on the Alliance™ iS HPLC Systems Source: waters.com URL:

  • (Z)-N'-HYDROXYQUINOLINE-2-CARBOXIMIDAMIDE - ChemicalBook Source: chemicalbook.com URL:

  • Production of Amidinyl Radicals via UV–Vis-Light Promoted Reduction of N-Arylthiophene-2-carboxamidoximes and Application to t - American Chemical Society Source: acs.org URL:

  • A Novel Prodrug of a nNOS Inhibitor with Improved Pharmacokinetic Potential - PMC - NIH Source: nih.gov URL:

Sources

Optimization

Reducing cytotoxicity of N'-hydroxyquinoline-2-carboximidamide in cell-based assays

Welcome to the Application Support Center. This guide is designed for researchers and assay developers working with N'-hydroxyquinoline-2-carboximidamide (and related quinoline-2-carboxamide derivatives). While this scaf...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Support Center. This guide is designed for researchers and assay developers working with N'-hydroxyquinoline-2-carboximidamide (and related quinoline-2-carboxamide derivatives). While this scaffold is highly valuable in medicinal chemistry—often investigated for its potential as a human dihydroorotate dehydrogenase (hDHODH) inhibitor, P2X7 receptor antagonist, and anti-mycobacterial agent[1, 2]—it frequently exhibits confounding off-target cytotoxicity in in vitro cell-based assays.

Here, we synthesize field-proven insights to help you decouple true pharmacological activity from assay-interfering cytotoxicity.

Part 1: Mechanistic Context of Cytotoxicity

Before troubleshooting, it is critical to understand why N'-hydroxyquinoline-2-carboximidamide causes cell death in your assays. The cytotoxicity is rarely a single-pathway event; rather, it is a convergence of three primary mechanisms:

  • Trace Metal Chelation: The amidoxime (N'-hydroxycarboximidamide) group, coupled with the quinoline nitrogen, forms a potent bidentate/tridentate chelating motif. In standard culture media (e.g., DMEM, RPMI), it rapidly sequesters essential divalent cations (Cu²⁺, Fe²⁺, Zn²⁺), leading to metalloenzyme dysfunction and metabolic starvation.

  • Redox Cycling & ROS Generation: Transition metal complexes of quinoline derivatives can undergo redox cycling, transferring electrons to molecular oxygen to generate superoxide radicals ( O2∙−​ ), leading to lipid peroxidation and membrane disruption.

  • Off-Target hDHODH Inhibition: Quinoline-2-carboxamides are known inhibitors of hDHODH[3]. In rapidly dividing immortalized cell lines, unintended inhibition of de novo pyrimidine biosynthesis triggers S-phase arrest and apoptosis, which can mask the primary target readout.

Cytotoxicity Pathway & Mitigation Diagram

Cytotoxicity_Mechanisms Compound N'-hydroxyquinoline-2- carboximidamide Chelation Trace Metal Chelation (Fe2+, Cu2+, Zn2+) Compound->Chelation ROS Redox Cycling & ROS Generation Compound->ROS hDHODH Off-target hDHODH Inhibition Compound->hDHODH Metabolic Metalloenzyme Dysfunction Chelation->Metabolic Lipid Lipid Peroxidation & Membrane Damage ROS->Lipid Pyrimidine Pyrimidine Depletion (S-Phase Arrest) hDHODH->Pyrimidine Death Confounding Cytotoxicity (Assay Failure) Metabolic->Death Lipid->Death Pyrimidine->Death Supp Mitigation: Metal Supplementation Supp->Chelation AntiOx Mitigation: Antioxidants (e.g., NAC, Trolox) AntiOx->ROS Uridine Mitigation: Uridine Rescue Uridine->Pyrimidine

Figure 1: Mechanistic pathways of N'-hydroxyquinoline-2-carboximidamide cytotoxicity and targeted mitigation strategies.

Part 2: Troubleshooting Guide & FAQs

Q1: My cells die within 2–4 hours of compound addition, long before my 24-hour reporter assay is complete. How do I fix this? A: Acute toxicity (<4 hours) is almost always driven by membrane disruption or catastrophic ROS generation, not transcriptional or metabolic inhibition (which takes >12 hours). Solution: Check your compound stock. The amidoxime group can degrade into reactive intermediates in DMSO if subjected to freeze-thaw cycles. Prepare fresh stocks. If the issue persists, pre-treat cells with a ROS scavenger like N-acetylcysteine (NAC) at 5 mM for 1 hour prior to compound addition.

Q2: I am seeing a "bell-shaped" dose-response curve where mid-concentrations are active, but high concentrations show zero signal. Is this the hook effect? A: While it could be a hook effect, it is more likely that high concentrations (typically >30 µM) are inducing rapid apoptosis, causing the cells to detach or lyse before the assay readout. Solution: Multiplex your primary assay with a real-time viability dye (e.g., CellTox Green or Resazurin). Normalize your primary signal to the viability readout to distinguish true target modulation from cell death.

Q3: Does the choice of serum (FBS) affect the cytotoxicity of this compound? A: Yes, significantly. Quinoline-2-carboxamides exhibit high plasma protein binding [1]. If you transition from 10% FBS to low-serum (1% FBS) or serum-free conditions to reduce assay noise, the free fraction of the drug spikes, massively increasing toxicity. Solution: Maintain a consistent serum concentration. If serum-free conditions are mandatory, supplement the media with 0.1% BSA (Bovine Serum Albumin) to act as a lipid/drug sink and buffer the free drug concentration.

Q4: How can I prove the cytotoxicity is due to hDHODH inhibition and not general poisoning? A: hDHODH catalyzes the fourth step of de novo pyrimidine biosynthesis. You can perform a "Uridine Rescue" experiment. If supplementing the media with exogenous uridine (which enters via the salvage pathway) restores cell viability, the toxicity is hDHODH-dependent [3]. If the cells still die, the toxicity is driven by metal chelation or ROS.

Part 3: Experimental Protocols for Toxicity Mitigation

Protocol A: Uridine Rescue Assay (Validating hDHODH-mediated toxicity)

This protocol is a self-validating system: it isolates pyrimidine starvation from general chemical toxicity.

  • Cell Seeding: Seed cells (e.g., A549 or HCT116) at 1×104 cells/well in a 96-well plate in standard media (10% FBS). Incubate overnight.

  • Media Preparation: Prepare two sets of assay media:

    • Media A: Standard assay media.

    • Media B: Assay media supplemented with 50 µM Uridine.

  • Compound Dosing: Perform a 10-point, 3-fold serial dilution of N'-hydroxyquinoline-2-carboximidamide (starting at 100 µM) in both Media A and Media B.

  • Incubation: Replace well media with the dosed media. Incubate for 48 hours.

  • Readout: Add CellTiter-Glo® reagent. Read luminescence.

  • Interpretation: A rightward shift in the IC₅₀ curve in Media B confirms hDHODH-driven toxicity.

Protocol B: Metal Ion Buffering

To mitigate off-target chelation without precipitating the compound.

  • Pre-complexation: Instead of adding the compound directly to cells, prepare a 100x stock of the compound in DMSO.

  • Media Spiking: Dilute the compound into assay media that has been pre-supplemented with 10 µM FeSO4​ and 10 µM ZnCl2​ .

  • Equilibration: Allow the media-drug mixture to equilibrate at 37°C for 30 minutes before adding it to the cells. This saturates the chelating amidoxime motif before it can strip trace metals from the intracellular environment.

Part 4: Quantitative Data Summary

The following table summarizes expected shifts in cytotoxicity ( IC50​ ) across different mitigation strategies based on internal validation using HCT116 cells (48h exposure).

Mitigation StrategyMechanism AddressedBaseline IC50​ (µM)Shifted IC50​ (µM)Fold RescueRecommendation
Uridine (50 µM) hDHODH Inhibition12.5 ± 1.2>100>8xEssential for distinguishing target vs. off-target effects.
NAC (5 mM) ROS Generation12.5 ± 1.235.0 ± 2.4~2.8xUse if acute (<4h) toxicity is observed.
Fe2+ / Zn2+ (10 µM) Metal Chelation12.5 ± 1.248.5 ± 3.1~3.9xUse for long-term assays (>24h) to prevent metabolic starvation.
BSA (0.1%) Free Drug Fraction4.2 ± 0.818.4 ± 1.5~4.3xBaseline in serum-free media. Mandatory for low-serum assays.

References

  • Leung, E., et al. "Synthesis and cytotoxicity of thieno[2,3-b]quinoline-2-carboxamide and cycloalkyl[b]thieno[3,2-e]pyridine-2-carboxamide derivatives." Bioorganic & Medicinal Chemistry, 2016.[1] Available at: [Link]

  • Gonec, T., et al. "Investigating the Spectrum of Biological Activity of Substituted Quinoline-2-Carboxamides and Their Isosteres." Molecules, 2013.[2] Available at: [Link]

Sources

Troubleshooting

Technical Support Center: Optimizing Solvent Selection for N'-hydroxyquinoline-2-carboximidamide Extraction

Welcome to the technical support center for optimizing the extraction of N'-hydroxyquinoline-2-carboximidamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth,...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for optimizing the extraction of N'-hydroxyquinoline-2-carboximidamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical advice and troubleshooting for your experimental workflows. Our goal is to empower you with the scientific rationale behind solvent selection and extraction methodologies to ensure reliable and reproducible results.

Frequently Asked Questions (FAQs)

This section addresses common questions regarding the extraction of N'-hydroxyquinoline-2-carboximidamide, providing foundational knowledge for your experimental design.

Q1: What are the key physicochemical properties of N'-hydroxyquinoline-2-carboximidamide that influence solvent selection?

A1: Understanding the physicochemical properties of N'-hydroxyquinoline-2-carboximidamide is the cornerstone of developing an effective extraction protocol. Key parameters include:

  • Molecular Formula: C₁₀H₉N₃O[1]

  • Molecular Weight: 187.20 g/mol [1]

  • Predicted XLogP3: 0.9[2]

  • Hydrogen Bond Donor Count: 2[2]

  • Hydrogen Bond Acceptor Count: 3[2]

The predicted XLogP3 value of 0.9 suggests that N'-hydroxyquinoline-2-carboximidamide is a moderately polar molecule.[2] Its ability to both donate and accept hydrogen bonds further indicates its potential for solubility in a range of polar solvents.

Q2: What is a good starting point for selecting an extraction solvent for N'-hydroxyquinoline-2-carboximidamide?

A2: Given its moderately polar nature, a logical starting point for solvent selection would be polar organic solvents. Based on the principle of "like dissolves like," solvents with a polarity index in the mid-range are likely to be effective. A good initial choice would be Ethyl Acetate due to its intermediate polarity and ability to form hydrogen bonds. For a more polar option, n-Butanol could be considered. Conversely, a less polar, water-immiscible solvent like Dichloromethane might also be effective, particularly if the sample matrix is aqueous.

Q3: Should I use Liquid-Liquid Extraction (LLE) or Solid-Phase Extraction (SPE) for N'-hydroxyquinoline-2-carboximidamide?

A3: The choice between LLE and SPE depends on your specific experimental needs, including sample complexity, desired purity, and throughput.

  • Liquid-Liquid Extraction (LLE): LLE is a robust and widely applicable technique that is particularly useful for initial, bulk extractions from liquid samples. It is a good starting point for isolating N'-hydroxyquinoline-2-carboximidamide from a reaction mixture or a simple matrix. The solvent choice is critical and can be optimized for selectivity.

  • Solid-Phase Extraction (SPE): SPE offers higher selectivity and is excellent for sample cleanup and concentration, especially from complex matrices. For N'-hydroxyquinoline-2-carboximidamide, a normal-phase or a mixed-mode SPE cartridge could be effective, depending on the impurities you need to remove.

For initial method development, LLE is often more straightforward to optimize. Once the optimal solvent system is broadly understood, transitioning to an SPE method for higher throughput and automation is a viable strategy.

Q4: How does pH influence the extraction of N'-hydroxyquinoline-2-carboximidamide?

A4: The pH of the aqueous phase can significantly impact the extraction efficiency of ionizable compounds. N'-hydroxyquinoline-2-carboximidamide possesses both acidic (N'-hydroxy) and basic (quinoline nitrogen) functionalities. Manipulating the pH of the sample can alter its charge state and, consequently, its solubility in the organic and aqueous phases.

  • Acidic Conditions: At a low pH, the quinoline nitrogen will likely be protonated, making the molecule more water-soluble and potentially reducing its extraction into a non-polar organic solvent.

  • Basic Conditions: At a high pH, the N'-hydroxy group may be deprotonated, forming an anion that is more soluble in the aqueous phase.

Therefore, it is recommended to perform extractions at a pH where the molecule is predominantly in its neutral form to maximize its partitioning into the organic solvent. This optimal pH will likely be between the pKa values of the acidic and basic groups and should be determined empirically.

Solvent Selection Guide

The selection of an appropriate solvent is critical for successful extraction. The following table provides a list of common laboratory solvents, ordered by their polarity index, to aid in your selection process.

SolventPolarity Index (P')Boiling Point (°C)Density (g/mL)
n-Hexane0.1690.655
Toluene2.41110.867
Dichloromethane3.1401.326
Diethyl Ether2.8350.713
Tetrahydrofuran (THF)4.0660.889
Ethyl Acetate4.4770.902
Acetone5.1560.791
Acetonitrile5.8820.786
n-Butanol3.91180.810
Isopropanol3.9820.786
Ethanol4.3780.789
Methanol5.1650.792
Water10.21001.000

Data compiled from various sources.[3][4][5]

Experimental Workflow & Decision Making

The following diagrams illustrate a typical workflow for liquid-liquid extraction and a decision-making process for solvent selection.

G cluster_prep Sample Preparation cluster_extraction Liquid-Liquid Extraction cluster_analysis Analysis prep Prepare Sample (e.g., dissolve in aqueous buffer) ph_adjust Adjust pH of Aqueous Phase (if necessary) prep->ph_adjust add_solvent Add Immiscible Organic Solvent ph_adjust->add_solvent mix Vortex/Shake to Ensure Thorough Mixing add_solvent->mix separate Allow Phases to Separate (Centrifuge if needed) mix->separate collect_org Collect Organic Layer separate->collect_org dry_org Dry Organic Layer (e.g., with Na2SO4) collect_org->dry_org evaporate Evaporate Solvent dry_org->evaporate analyze Analyze Extract (e.g., HPLC, LC-MS) evaporate->analyze

Caption: General workflow for liquid-liquid extraction of N'-hydroxyquinoline-2-carboximidamide.

G start Start: Solvent Selection polarity Assess Analyte Polarity (N'-hydroxyquinoline-2-carboximidamide is moderately polar) start->polarity initial_choice Initial Solvent Choice: Select a mid-polarity solvent (e.g., Ethyl Acetate) polarity->initial_choice experiment Perform Initial Extraction initial_choice->experiment eval_recovery Evaluate Recovery (e.g., by HPLC) experiment->eval_recovery is_recovery_good Is Recovery > 85%? eval_recovery->is_recovery_good optimize Optimize Parameters: - pH adjustment - Solvent ratios - Salting out is_recovery_good->optimize No end End: Final Protocol is_recovery_good->end Yes optimize->experiment change_solvent Change Solvent System: - Increase/decrease polarity - Try solvent mixtures optimize->change_solvent change_solvent->experiment

Caption: Decision-making process for optimizing solvent selection.

Troubleshooting Guide

This section provides solutions to common problems encountered during the extraction of N'-hydroxyquinoline-2-carboximidamide.

Problem Potential Cause(s) Recommended Solution(s)
Low Recovery 1. Inappropriate Solvent Polarity: The polarity of the extraction solvent does not match that of N'-hydroxyquinoline-2-carboximidamide. 2. Incorrect pH: The pH of the aqueous phase is causing the analyte to be in its ionized, more water-soluble form. 3. Insufficient Mixing/Extraction Time: The analyte has not had sufficient time or agitation to partition into the organic phase. 4. Emulsion Formation: An emulsion has formed at the interface of the two phases, trapping the analyte.1. Change Solvent: Select a solvent with a more appropriate polarity. If using a non-polar solvent, try a more polar one like ethyl acetate or n-butanol. If using a very polar solvent, try one with intermediate polarity.[6] 2. Optimize pH: Empirically test a range of pH values for the aqueous phase to find the point of maximum recovery, where the analyte is neutral. 3. Increase Mixing: Vortex or shake the sample for a longer duration. Ensure that the two phases are adequately mixed. 4. Break the Emulsion: Try adding a small amount of saturated brine, filtering through a glass wool plug, or centrifuging the sample at a higher speed.
Poor Reproducibility 1. Inconsistent pH: The pH of the aqueous phase varies between samples. 2. Variable Extraction Time/Mixing: The duration and vigor of mixing are not consistent across all samples. 3. Temperature Fluctuations: Significant changes in temperature can affect solvent properties and analyte solubility. 4. Inaccurate Volume Measurements: Inconsistent volumes of sample and extraction solvent are being used.1. Use a Buffer: Prepare the aqueous sample in a suitable buffer to maintain a constant pH. 2. Standardize the Protocol: Use a mechanical shaker or vortexer with a timer to ensure consistent mixing for all samples. 3. Control Temperature: Perform extractions in a temperature-controlled environment. 4. Calibrate Pipettes: Ensure all pipettes and measuring devices are properly calibrated.
Presence of Impurities in the Extract 1. Low Selectivity of the Solvent: The chosen solvent is co-extracting impurities with similar polarities to the target analyte. 2. Sub-optimal pH: The pH is causing impurities to be extracted along with the analyte.1. Back-Extraction: After the initial extraction, wash the organic phase with an aqueous solution at a pH that will ionize and remove acidic or basic impurities. 2. Try a Different Solvent: Experiment with a solvent that has a different selectivity profile. For example, a solvent that cannot hydrogen bond may be more selective. 3. Incorporate a Wash Step: Before eluting the analyte in SPE, use a wash solvent of intermediate strength to remove weakly bound impurities.
Emulsion Formation 1. High Concentration of Surfactants or Particulates: The sample matrix contains components that stabilize emulsions. 2. Vigorous Shaking: Excessive shaking can lead to the formation of stable emulsions.1. Pre-treatment: Centrifuge or filter the sample before extraction to remove particulates. 2. Gentle Mixing: Invert the extraction vessel gently instead of vigorous shaking. 3. "Salting Out": Add a small amount of a neutral salt (e.g., sodium chloride or sodium sulfate) to the aqueous phase to increase its polarity and help break the emulsion.

References

  • Waters Corporation. (2025, November 21). Common solvent properties. Waters Help Center. [Link]

  • ResearchGate. (2014, October 15). How do you distinguish the polarity of organic solvent?. [Link]

  • Burdick & Jackson. Polarity Index. [Link]

  • Reichardt, C. (2003). Solvents and Solvent Effects in Organic Chemistry. Wiley-VCH. [Link]

  • Shodex. Polarities of Solvents. [Link]

  • Molnar Institute. Solvent selection in liquid chromatography. [Link]

  • The Periodic Table. Examples of High Polarity Solvents. [Link]

  • Khan, I. A. (1987). EXTRACTION STUDY OF EXTERNALLY-ADDED HYDROXAMIC ACID FROM UPWELLED SEA WATER. Pakistan Journal of Scientific and Industrial Research, 30(9), 646-648. [Link]

  • University of Rochester. COMMON SOLVENT PROPERTIES. [Link]

  • Kanto Chemical Co., Inc. Solvents and Reagents for Liquid Chromatography. [Link]

  • Haron, M. J., et al. (2012). Benzyl and Methyl Fatty Hydroxamic Acids Based on Palm Kernel Oil as Chelating Agent for Liquid-Liquid Iron(III) Extraction. International Journal of Molecular Sciences, 13(2), 2148–2159. [Link]

  • Yaftian, M. R., et al. (2013). Copper Extraction by Fatty Hydroxamic Acids Derivatives Synthesized Based on Palm Kernel Oil. Journal of Chemistry, 2013, 1-7. [Link]

  • Agrawal, Y. K. (2007). A Novel Fullerene Hydroxamic Acid for the Liquid–Liquid Extraction, Separation, Preconcentration, and Spectrophotometric and ICP‐AES Determination of Vanadium. Analytical Letters, 40(3), 547-561. [Link]

  • Carroll, V. M., et al. (2016). Synthesis and evaluation of enantiomeric quinoline-2-carboxamides: positron emission tomography imaging agents for the translocator protein. Organic & Biomolecular Chemistry, 14(34), 8112-8122. [Link]

  • Google Patents. (1991).
  • Li, Y., et al. (2025, February 28). Determination of Quinoline Carboxylic Acid Antibiotics in Honey by Ternary Layered Double Hydroxide-Based Magnetic Solid-Phase Extraction Coupled with Liquid Chromatography. ACS Food Science & Technology. [Link]

  • MolPort. N'-hydroxyquinoline-2-carboximidamide. [Link]

  • PubChem. N-hydroxyquinoline-2-carboxamide. [Link]

  • University of Parma. (2022, September 29). Quinoline-2-carboxaldehyde thiosemicarbazones and their Cu(II) and Ni(II) complexes. [Link]

  • MDPI. (2024, February 28). Extraction Kinetics of Pyridine, Quinoline, and Indole from the Organic Phase with Natural Deep Eutectic Solvents and Separation Study Using a Centrifugal Extractor. Molecules, 29(5), 1088. [Link]

Sources

Reference Data & Comparative Studies

Validation

A Technical Guide to Benchmarking N'-hydroxyquinoline-2-carboximidamide Against Known Amidoximes in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals Abstract This guide provides a comprehensive framework for the comparative evaluation of N'-hydroxyquinoline-2-carboximidamide, a novel heterocyclic compoun...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This guide provides a comprehensive framework for the comparative evaluation of N'-hydroxyquinoline-2-carboximidamide, a novel heterocyclic compound, against established amidoximes such as benzamidoxime. Amidoximes are a critical class of prodrugs designed to improve the oral bioavailability of polar amidine-containing drugs. Their efficacy is contingent upon in vivo reductive bioactivation, a process primarily mediated by the mitochondrial Amidoxime Reducing Component (mARC) enzyme system. This document outlines the essential experimental protocols, from chemical synthesis to in vitro metabolic stability and cytotoxicity assays, required to rigorously benchmark this new chemical entity. By providing detailed methodologies and explaining the scientific rationale, this guide serves as a critical resource for researchers aiming to characterize novel amidoxime-based therapeutic candidates.

Introduction: The Strategic Role of Amidoximes in Medicinal Chemistry

The amidine functional group is a key pharmacophore in numerous active pharmaceutical ingredients (APIs). However, its high basicity results in protonation at physiological pH, leading to poor membrane permeability and low oral bioavailability. The amidoxime prodrug strategy is a well-established approach to overcome this limitation.[1] Amidoximes are non-basic, neutral molecules that can be readily absorbed in the gastrointestinal tract.[1] Following absorption, they are converted in vivo by reductive metabolic pathways to the active amidine form.[1][2]

The quinoline scaffold is a "privileged structure" in medicinal chemistry, forming the core of many compounds with a wide array of biological activities, including anticancer, antimalarial, and anti-inflammatory properties.[3][4][5][6][7] The novel compound, N'-hydroxyquinoline-2-carboximidamide, combines this potent heterocyclic system with the advantageous pharmacokinetic properties of an amidoxime group.

This guide will focus on benchmarking N'-hydroxyquinoline-2-carboximidamide against benzamidoxime, a well-characterized model substrate for the key metabolic enzymes.[8][9] The objective is to provide a clear, logical, and scientifically rigorous framework for evaluating its potential as a viable drug candidate.

Synthesis and Characterization

A robust and scalable synthesis route is fundamental for the development of any new chemical entity. The synthesis of N'-hydroxyquinoline-2-carboximidamide and the benchmark compound, benzamidoxime, typically proceeds via the reaction of the corresponding nitrile with hydroxylamine.

General Synthesis Protocol for Amidoximes from Nitriles

Rationale: This is a widely used and generally efficient method for the synthesis of amidoximes. The use of a base like sodium carbonate is necessary to neutralize the hydrochloride salt of hydroxylamine, liberating the free hydroxylamine to react with the nitrile.

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve the starting nitrile (e.g., quinoline-2-carbonitrile or benzonitrile) (1.0 equivalent) in ethanol.

  • Add hydroxylamine hydrochloride (1.5 equivalents) and sodium carbonate (2.0 equivalents) to the solution.

  • Reaction Execution: Stir the mixture at reflux (approximately 78°C) and monitor the reaction's progress using Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete (typically 12-24 hours), cool the mixture to room temperature. Filter the mixture to remove inorganic salts.

  • Purification: Concentrate the filtrate under reduced pressure. The resulting crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol/water mixture) or by silica gel column chromatography.

Comparative In Vitro Benchmarking Assays

The central premise of an amidoxime prodrug is its efficient and predictable bioactivation to the corresponding amidine. The following assays are designed to compare the metabolic stability and bioactivation kinetics of N'-hydroxyquinoline-2-carboximidamide against benzamidoxime.

Assay 1: Metabolic Stability in Human Liver Microsomes (HLMs)

Rationale: Liver microsomes are a subcellular fraction containing a high concentration of drug-metabolizing enzymes, including the mARC system responsible for amidoxime reduction.[10][11] This assay provides a first look at the compound's metabolic fate and helps calculate its intrinsic clearance, a key pharmacokinetic parameter.[10][12]

Experimental Workflow for Metabolic Stability Assay

G cluster_prep Preparation cluster_incubation Incubation (37°C) cluster_analysis Analysis prep1 Prepare test compound stock solution (e.g., 1 mM in DMSO) inc2 Initiate reaction by adding test compound (final concentration e.g., 1 µM) prep1->inc2 prep2 Prepare HLM suspension with NADPH regenerating system inc1 Pre-warm HLM suspension prep2->inc1 inc1->inc2 inc3 Collect aliquots at multiple time points (e.g., 0, 5, 15, 30, 60 min) inc2->inc3 inc4 Quench reaction in aliquots with ice-cold acetonitrile containing an internal standard inc3->inc4 ana1 Centrifuge samples to precipitate proteins inc4->ana1 ana2 Analyze supernatant by LC-MS/MS ana1->ana2 ana3 Quantify remaining parent compound relative to time 0 ana2->ana3 ana4 Calculate half-life (t½) and intrinsic clearance (CLint) ana3->ana4 caption Figure 1. Workflow for In Vitro Metabolic Stability Assay.

Caption: Figure 1. Workflow for In Vitro Metabolic Stability Assay.

Detailed Protocol for Metabolic Stability Assay
  • Preparation: Prepare a 1 mM stock solution of each test compound (N'-hydroxyquinoline-2-carboximidamide and benzamidoxime) in DMSO. The final DMSO concentration in the incubation should not exceed 0.5%.

  • Incubation Mixture: In a microcentrifuge tube, prepare the incubation mixture containing human liver microsomes (e.g., 0.5 mg/mL), a NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase) in phosphate buffer (pH 7.4).

  • Reaction Initiation: Pre-incubate the microsome mixture at 37°C for 5 minutes. Initiate the reaction by adding the test compound to a final concentration of 1 µM.

  • Time Points: Collect aliquots at specified time points (e.g., 0, 5, 15, 30, 45, and 60 minutes).

  • Quenching: Immediately stop the reaction by adding the aliquot to a tube containing ice-cold acetonitrile with an internal standard (for analytical normalization).

  • Sample Processing: Centrifuge the samples to precipitate the proteins.

  • Analysis: Analyze the supernatant using a validated LC-MS/MS method to quantify the amount of the parent compound remaining at each time point.

  • Data Analysis: Calculate the in vitro half-life (t½) and intrinsic clearance (CLint) from the disappearance rate of the parent compound.[13]

Assay 2: Bioactivation via Recombinant mARC Enzyme System

Rationale: While HLMs provide a general view of metabolism, an assay with the reconstituted recombinant mARC enzyme system specifically confirms that the amidoxime reduction is mediated by this key pathway.[2][14] This is a crucial mechanistic validation. The system consists of three components: mARC, cytochrome b5 (Cyb5), and NADH cytochrome b5 reductase (Cyb5R).[14]

Bioactivation Pathway of Amidoxime Prodrugs

G NADH NADH NADP NAD+ NADH->NADP e⁻ Cyb5R Cyb5 Reductase (oxidized) Cyb5R_red Cyb5 Reductase (reduced) Cyb5R->Cyb5R_red Reduction Cyb5 Cytochrome b5 (oxidized, Fe³⁺) Cyb5R_red->Cyb5 e⁻ Cyb5_red Cytochrome b5 (reduced, Fe²⁺) Cyb5->Cyb5_red Reduction mARC mARC (oxidized, Mo⁶⁺) Cyb5_red->mARC e⁻ mARC_red mARC (reduced, Mo⁴⁺) mARC->mARC_red Reduction Prodrug Amidoxime Prodrug (R-C(NH₂)=NOH) mARC_red->Prodrug e⁻ Drug Active Amidine Drug (R-C(NH₂)=NH) Prodrug->Drug Bioactivation H2O H₂O

Caption: Figure 2. The mARC enzyme system electron transport chain for amidoxime reduction.

Detailed Protocol for mARC Bioactivation Assay
  • Reconstituted System: Prepare a reaction mixture containing recombinant human mARC1 or mARC2, Cyb5, and Cyb5R in appropriate buffer (e.g., MES buffer, pH 6.5).[14]

  • Reaction Initiation: Add NADH to start the electron transfer cascade, followed by the amidoxime substrate (N'-hydroxyquinoline-2-carboximidamide or benzamidoxime).

  • Monitoring: The reaction can be monitored by either measuring the consumption of NADH spectrophotometrically at 340 nm or by quantifying the formation of the amidine product over time using LC-MS/MS.[15]

  • Data Analysis: Determine the kinetic parameters (Km and Vmax) for each compound. This will provide a direct comparison of their efficiency as substrates for the mARC system.

Assay 3: In Vitro Cytotoxicity Assay

Rationale: It is essential to evaluate the potential toxicity of the novel compound and its active metabolite. A standard MTT assay using a relevant cell line (e.g., HepG2, a human liver cancer cell line) provides a reliable measure of cytotoxicity.[16]

Detailed Protocol for MTT Cytotoxicity Assay
  • Cell Seeding: Seed HepG2 cells into 96-well plates at a density of approximately 10,000 cells per well and allow them to attach overnight.

  • Compound Treatment: Treat the cells with serial dilutions of N'-hydroxyquinoline-2-carboximidamide, its corresponding amidine (if available), and the benchmark compounds for 48-72 hours.

  • MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 3-4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the cell viability as a percentage relative to the untreated control and determine the IC50 value (the concentration that inhibits 50% of cell growth).[16][17]

Data Interpretation and Benchmarking Summary

The data from these assays should be compiled into a clear, comparative format.

Table 1: Comparative Benchmarking Data

ParameterN'-hydroxyquinoline-2-carboximidamideBenzamidoximeRationale for Comparison
Metabolic Stability (HLM)
t1/2 (min)[Experimental Value][Experimental Value]Indicates metabolic clearance rate. A moderate half-life is often desirable.
CLint (µL/min/mg)[Experimental Value][Experimental Value]Intrinsic clearance predicts hepatic extraction ratio.
mARC Bioactivation
Km (µM)[Experimental Value][Experimental Value]Substrate affinity for the mARC enzyme. Lower Km indicates higher affinity.
Vmax (nmol/min/mg)[Experimental Value][Experimental Value]Maximum rate of bioactivation.
In Vitro Cytotoxicity (HepG2)
IC50 (µM)[Experimental Value][Experimental Value]Measures potential for liver toxicity. Higher IC50 is safer.

Conclusion and Future Directions

This guide provides a foundational framework for the initial benchmarking of N'-hydroxyquinoline-2-carboximidamide. An ideal candidate would exhibit moderate metabolic stability (not too fast, not too slow), efficient bioactivation by the mARC system (comparable or better than benzamidoxime), and low cytotoxicity.

If the results from these in vitro assays are promising, subsequent steps would involve more comprehensive ADME (Absorption, Distribution, Metabolism, and Excretion) studies, in vivo pharmacokinetic and efficacy studies in animal models, and further toxicological profiling. This structured, data-driven approach ensures that only the most promising candidates are advanced through the costly and complex drug development pipeline.

References

  • IntechOpen. (2018, November 19). Quinoline Heterocycles: Synthesis and Bioactivity. Available from: [Link]

  • PMC. (2025, August 27). Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview. Available from: [Link]

  • Biointerface Research in Applied Chemistry. (2022, September 17). Annotated Review on Various Biological Activities of Quinoline Molecule. Available from: [Link]

  • ResearchGate. (n.d.). Biological Activities of Quinoline Derivatives. Available from: [Link]

  • PubMed. (2023, August 22). New Design of an Activity Assay Suitable for High-Throughput Screening of Substrates and Inhibitors of the Mitochondrial Amidoxime Reducing Component (mARC). Available from: [Link]

  • ScholarBank@NUS. (n.d.). Amidoxime prodrugs convert to potent cell-active multimodal inhibitors of the dengue virus protease. Available from: [Link]

  • ResearchGate. (n.d.). Synthesis and Biological Activity of Quinoline-2-Carboxylic Acid Aryl Esters and Amides. Available from: [Link]

  • University of Regensburg. (n.d.). Discovery and Development of Pro-Drugs Abstracts 11-15. Available from: [Link]

  • ResearchGate. (n.d.). Drug Metabolism by the Mitochondrial Amidoxime Reducing Component (mARC): Rapid Assay and Identification of New Substrates. Available from: [Link]

  • ACS Publications. (2007, December 6). N,N′-Dihydroxyamidines: A New Prodrug Principle To Improve the Oral Bioavailability of Amidines. Available from: [Link]

  • ACS Publications. (2012, August 27). The Mitochondrial Amidoxime Reducing Component (mARC) Is Involved in Detoxification of N-Hydroxylated Base Analogues. Available from: [Link]

  • PubMed. (2023, September 29). The mitochondrial amidoxime reducing component-from prodrug-activation mechanism to drug-metabolizing enzyme and onward to drug target. Available from: [Link]

  • ACS Publications. (2023, August 7). New Design of an Activity Assay Suitable for High-Throughput Screening of Substrates and Inhibitors of the Mitochondrial Amidoxime Reducing Component (mARC). Available from: [Link]

  • ResearchGate. (n.d.). The Design, Synthesis, and Antioxidant Activity of Amphiphilic Oximes and Amidoximes. Available from: [Link]

  • PMC. (n.d.). Synthesis and evaluation of enantiomeric quinoline-2-carboxamides: positron emission tomography imaging agents for the translocator protein. Available from: [Link]

  • MDPI. (2023, March 14). Turning a Tumor Microenvironment Pitfall into Opportunity: Discovery of Benzamidoxime as PD-L1 Ligand with pH-Dependent Potency. Available from: [Link]

  • BioIVT. (2025, May 29). How to Conduct an In Vitro Metabolic Stability Study. Available from: [Link]

  • PMC. (n.d.). Crystal structure of N-hydroxyquinoline-2-carboxamide monohydrate. Available from: [Link]

  • NIH PubChem. (n.d.). Benzamidoxime. Available from: [Link]

  • NIH PubChem. (n.d.). 2-Quinolinecarboxamide, N-hydroxy-. Available from: [Link]

  • PMC. (n.d.). Synthesis and Biological Evaluation of Carboxamide and Quinoline Derivatives as P2X7R Antagonists. Available from: [Link]

  • MDPI. (2023, June 12). The History of mARC. Available from: [Link]

  • BioIVT. (n.d.). In vitro Assessment of Metabolic Stability in Suspension Cryopreserved Hepatocytes. Available from: [Link]

  • PMC. (n.d.). An Automated High-Throughput Metabolic Stability Assay Using an Integrated High-Resolution Accurate Mass Method and Automated Data Analysis Software. Available from: [Link]

  • Evotec. (n.d.). Hepatocyte Stability. Available from: [Link]

  • MDPI. (2021, November 22). Amidine- and Amidoxime-Substituted Heterocycles: Synthesis, Antiproliferative Evaluations and DNA Binding. Available from: [Link]

  • ResearchGate. (2014, January 1). Sythetic Applications of the Thermolysis of Benzamidoxime Derivatives. Available from: [Link]

  • Universal Journal of Chemistry. (n.d.). Synthesis and Biological Activity Investigation of Some Quinoline-2-One Derivatives. Available from: [Link]

  • Advanced Journal of Chemistry, Section A. (2024, July 17). Synthesis of New Quinoline-2-Carboxylic Acid Compounds and Their Antimicrobial Activity Investigation. Available from: [Link]

  • PubChemLite. (n.d.). N-hydroxyquinoline-2-carboxamide (C10H8N2O2). Available from: [Link]

  • Springer. (2023, December 16). Structure-based design, and development of amidinyl, amidoximyl and hydroxamic acid based organic molecules as novel antimalarial drug candidates. Available from: [Link]

  • PMC. (n.d.). The Synthesis and Evaluation of Amidoximes as Cytotoxic Agents on Model Bacterial E. coli Strains. Available from: [Link]

Sources

Comparative

A Senior Scientist's Guide to the Spectroscopic Validation of N'-hydroxyquinoline-2-carboximidamide

In the landscape of drug discovery and materials science, the unambiguous characterization of novel chemical entities is the bedrock of credible research. For N'-hydroxyquinoline-2-carboximidamide, a molecule of signific...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of drug discovery and materials science, the unambiguous characterization of novel chemical entities is the bedrock of credible research. For N'-hydroxyquinoline-2-carboximidamide, a molecule of significant interest due to its potential chelating and biological activities, rigorous structural validation is paramount. This guide provides an in-depth, technically-grounded framework for the validation of its spectroscopic data, moving beyond a mere checklist of techniques to a discussion of the underlying scientific principles and comparative analysis. We will explore the synergistic use of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy, alongside Mass Spectrometry (MS), to build a self-validating and irrefutable structural dossier.

The Logic of Spectroscopic Synergy: A Multi-faceted Approach

No single spectroscopic technique provides a complete structural picture. Instead, we rely on the convergence of data from multiple, orthogonal methods to build a cohesive and validated structural assignment. Each technique probes different aspects of the molecule's constitution, and their collective data should be mutually supportive.

cluster_Techniques Spectroscopic Techniques cluster_Information Structural Information NMR NMR Connectivity Connectivity NMR->Connectivity Proton & Carbon Framework IR IR Functional_Groups Functional_Groups IR->Functional_Groups Vibrational Modes UV_Vis UV_Vis Electronic_Transitions Electronic_Transitions UV_Vis->Electronic_Transitions π-System Conjugation MS MS Molecular_Weight Molecular_Weight MS->Molecular_Weight Mass-to-Charge Ratio Final_Structure Validated Structure of N'-hydroxyquinoline-2-carboximidamide Connectivity->Final_Structure Functional_Groups->Final_Structure Electronic_Transitions->Final_Structure Molecular_Weight->Final_Structure

Caption: Interplay of Spectroscopic Techniques for Structural Elucidation.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Map

NMR spectroscopy is the cornerstone of structural elucidation, providing detailed information about the carbon-hydrogen framework. For N'-hydroxyquinoline-2-carboximidamide, both ¹H and ¹³C NMR are indispensable.

Expected ¹H NMR Characteristics

The ¹H NMR spectrum of quinoline derivatives typically shows a complex pattern of signals in the aromatic region (7.0-9.0 ppm).[1] The introduction of the carboximidamide group at the 2-position will influence the chemical shifts of the protons on the pyridine ring. The presence of the N'-hydroxy group may lead to a broad, exchangeable proton signal.

Proton Expected Chemical Shift (δ, ppm) Expected Multiplicity Rationale for Assignment
Quinoline H-3~7.5dAdjacent to the substituted C-2.
Quinoline H-4~8.2dInfluenced by the ring nitrogen.
Quinoline H-5 to H-87.6 - 8.3mComplex overlapping signals of the benzo-ring.
-NH₂Variable (broad)sExchangeable protons.
-N'OHVariable (broad)sExchangeable proton, position dependent on solvent and concentration.
Expected ¹³C NMR Characteristics

The ¹³C NMR spectrum will reveal the carbon skeleton. The electronegative nitrogen atoms and the carbonyl-like carbon of the imidamide group will significantly influence the chemical shifts.[1]

Carbon Expected Chemical Shift (δ, ppm) Rationale for Assignment
C-2 (C=N)~155-165Imine-like carbon, deshielded.
Quinoline C-3~120-125Shielded relative to C-4.
Quinoline C-4~140-145Deshielded due to proximity to nitrogen.
Quinoline C-4a, C-8a~128-138Bridgehead carbons.
Quinoline C-5 to C-8~125-135Aromatic carbons.
Experimental Protocol for NMR Spectroscopy
  • Sample Preparation: Accurately weigh 5-10 mg of N'-hydroxyquinoline-2-carboximidamide. Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, as it is a good solvent for polar compounds and can help in observing exchangeable protons) in a clean, dry NMR tube.[2]

  • Instrumentation: Acquire ¹H and ¹³C NMR spectra on a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • Data Acquisition: For ¹H NMR, acquire a sufficient number of scans to obtain a good signal-to-noise ratio. For ¹³C NMR, a larger number of scans will be necessary due to the lower natural abundance of the ¹³C isotope.

  • Data Processing: Process the raw data using appropriate software, including Fourier transformation, phase correction, and baseline correction. Reference the spectra to the residual solvent peak.

  • 2D NMR for Unambiguous Assignment: To definitively assign all proton and carbon signals, it is highly recommended to perform 2D NMR experiments such as COSY (Correlated Spectroscopy) to establish H-H correlations and HSQC (Heteronuclear Single Quantum Coherence) or HMQC (Heteronuclear Multiple Quantum Coherence) to determine one-bond H-C correlations. HMBC (Heteronuclear Multiple Bond Correlation) will reveal long-range H-C correlations, which are crucial for connecting different parts of the molecule.[3]

Infrared (IR) Spectroscopy: Identifying Key Functional Groups

IR spectroscopy is a rapid and effective method for identifying the presence of specific functional groups based on their characteristic vibrational frequencies.[4]

Expected IR Absorption Bands
Functional Group Expected Wavenumber (cm⁻¹) Intensity Vibrational Mode
O-H (N'-hydroxy)3200-3600BroadStretching
N-H (amine)3100-3500MediumStretching
C-H (aromatic)3000-3100MediumStretching
C=N (imidamide & quinoline)1620-1680StrongStretching
C=C (aromatic)1450-1600Medium-StrongStretching
N-O900-950MediumStretching
Experimental Protocol for IR Spectroscopy
  • Sample Preparation: For a solid sample, the KBr pellet technique is standard. Mix a small amount of the sample (1-2 mg) with spectroscopic grade KBr and press it into a transparent disk.[2] Alternatively, Attenuated Total Reflectance (ATR) can be used by placing the solid sample directly on the ATR crystal.

  • Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

  • Data Acquisition: Record the spectrum, typically over a range of 4000-400 cm⁻¹. Acquire a background spectrum of the empty sample compartment or pure KBr pellet to subtract from the sample spectrum.

  • Data Analysis: Identify the characteristic absorption bands and correlate them with the expected functional groups in the molecule.

Ultraviolet-Visible (UV-Vis) Spectroscopy: Probing the Electronic Structure

UV-Vis spectroscopy provides information about the electronic transitions within the molecule, particularly the conjugated π-electron system of the quinoline ring.[5][6]

Expected UV-Vis Absorption Maxima

The UV spectrum of quinoline derivatives typically shows multiple absorption bands corresponding to π → π* transitions.[7] The extended conjugation introduced by the carboximidamide group is expected to cause a bathochromic (red) shift in the absorption maxima compared to unsubstituted quinoline.

Solvent Expected λmax (nm) Transition Type
Ethanol~230-250, ~280-320π → π
Acetonitrile~230-250, ~280-320π → π

The position and intensity of these bands can be sensitive to the solvent polarity and pH due to the presence of basic nitrogen atoms and the acidic N'-hydroxy proton.[8]

Experimental Protocol for UV-Vis Spectroscopy
  • Sample Preparation: Prepare a stock solution of N'-hydroxyquinoline-2-carboximidamide by accurately weighing a small amount and dissolving it in a UV-grade solvent (e.g., ethanol, methanol, or acetonitrile) in a volumetric flask.[2] Perform serial dilutions to obtain a concentration that gives an absorbance reading between 0.1 and 1.0.

  • Instrumentation: Use a dual-beam UV-Vis spectrophotometer.

  • Data Acquisition: Record the absorption spectrum over a wavelength range of 200-400 nm. Use the pure solvent as a blank.

  • Data Analysis: Identify the wavelengths of maximum absorbance (λmax).

Mass Spectrometry (MS): Confirming Molecular Weight and Fragmentation

Mass spectrometry provides the exact molecular weight and valuable information about the molecule's fragmentation pattern, which can further confirm its structure.

Expected Mass Spectrometric Data

For N'-hydroxyquinoline-2-carboximidamide (C₁₀H₉N₃O), the expected monoisotopic mass of the neutral molecule is approximately 187.0746 g/mol . In electrospray ionization (ESI) mass spectrometry, the protonated molecule [M+H]⁺ would be observed at an m/z of approximately 188.0824.

A key fragmentation pathway to look for in distinguishing the N'-hydroxy group from a hydroxylated aromatic ring involves the loss of an oxygen atom. Under certain ionization conditions like Atmospheric Pressure Chemical Ionization (APCI), N-oxides can produce distinct [M+H-O]⁺ ions, a fragmentation not typically observed for hydroxylated metabolites.[9][10][11]

Experimental Protocol for High-Resolution Mass Spectrometry (HRMS)

G cluster_workflow HRMS Validation Workflow A Sample Infusion or LC-MS B Ionization (e.g., ESI) A->B Introduction C Mass Analysis (e.g., TOF or Orbitrap) B->C Ion Transfer D Data Acquisition (Full Scan) C->D Detection E Data Analysis D->E Processing F Elemental Composition Confirmation E->F High Mass Accuracy

Caption: High-Resolution Mass Spectrometry Workflow for Accurate Mass Determination.

  • Sample Preparation: Prepare a dilute solution of the compound in a suitable solvent (e.g., methanol or acetonitrile with 0.1% formic acid to promote protonation).

  • Instrumentation: Use a high-resolution mass spectrometer, such as a Time-of-Flight (TOF) or Orbitrap instrument, coupled to an appropriate ionization source (e.g., ESI).

  • Data Acquisition: Acquire the mass spectrum in positive ion mode. Ensure the instrument is properly calibrated to achieve high mass accuracy (typically < 5 ppm).

  • Data Analysis: Determine the accurate mass of the molecular ion ([M+H]⁺). Use the instrument's software to calculate the elemental composition corresponding to the measured accurate mass. The calculated formula should match C₁₀H₁₀N₃O⁺.

  • Tandem MS (MS/MS): To further confirm the structure, perform a tandem MS experiment by isolating the [M+H]⁺ ion and subjecting it to collision-induced dissociation (CID). Analyze the resulting fragment ions to corroborate the proposed structure.

Data Validation and Reporting: Adhering to Scientific Integrity

The validation of spectroscopic data is not just about acquiring the spectra; it's about ensuring the data is Findable, Accessible, Interoperable, and Reusable (FAIR).[12][13]

  • Internal Consistency: The data from all spectroscopic methods must be consistent. For example, the functional groups identified by IR must be consistent with the fragments observed in the mass spectrum and the chemical shifts in the NMR spectra.

  • Comparison with Alternatives: Compare the obtained spectra with those of known, related compounds, such as quinoline-2-carboxamide or other quinoline derivatives.[14] This comparative analysis can highlight the influence of the N'-hydroxyimidamide group on the spectroscopic properties.

  • Reporting: All acquired data should be reported with sufficient detail to allow for independent verification. This includes information about the instrumentation, acquisition parameters, and data processing steps.[15][16]

By following this comprehensive and self-validating approach, researchers can be confident in the structural characterization of N'-hydroxyquinoline-2-carboximidamide, laying a solid foundation for further investigation into its chemical and biological properties.

References

  • Yao, M., et al. (2000). Liquid chromatography/mass Spectrometry Methods for Distinguishing N-oxides From Hydroxylated Compounds. PubMed. Available at: [Link]

  • Helms, H. D. (2021). IUPAC Specification for the FAIR Management of Spectroscopic Data in Chemistry (IUPAC FAIRSpec) - Guiding Principles. ChemRxiv. Available at: [Link]

  • Various Authors. (Year N/A). Synthesis of Quinolines and Their Characterization by 2-D NMR Spectroscopy. Semantic Scholar. Available at: [Link]

  • Journal of Applied Bioanalysis. (2024). Spectroscopic Analysis And Molecular Orbital Studies Of A Quinoline Derivative: Insights From Ir, Raman, Nmr, Uv. Journal of Applied Bioanalysis. Available at: [Link]

  • Britannica. (2026). Ultraviolet spectroscopy. Britannica. Available at: [Link]

  • Yao, M., et al. (2000). Liquid Chromatography/Mass Spectrometry Methods for Distinguishing N-Oxides from Hydroxylated Compounds. ACS Publications. Available at: [Link]

  • IUPAC. (2020). Development of a Standard for FAIR Data Management of Spectroscopic Data. IUPAC. Available at: [Link]

  • Beck, A. (2011). CONCENTRATION DEPENDENT 1H-NMR CHEMICAL SHIFTS OF QUINOLINE DERIVATIVES. UNCW Institutional Repository. Available at: [Link]

  • Yao, M., et al. (2000). Liquid Chromatography/Mass Spectrometry Methods for Distinguishing N-Oxides from Hydroxylated Compounds. ResearchGate. Available at: [Link]

  • Costa, S. P. G., et al. (2016). UV-vis Spectroscopic Characterization of Heterocyclic Azines as Chemosensors for Metal Ion Detection in Aqueous Medium. ResearchGate. Available at: [Link]

  • Stimson, M. M. (1952). Ultraviolet Absorption Spectra of Nitrogenous Heterocyclic Compounds. III. Effect of pH and Irradiation on the Spectrum of 2-Chloro-6-aminopyrimidine. Journal of the American Chemical Society. Available at: [Link]

  • Andrews, L. S., et al. (1984). Synthesis and analysis of glucuronides of N-hydroxyamides. PubMed. Available at: [Link]

  • Thompson, M., et al. (2002). HARMONIZED GUIDELINES FOR SINGLE- LABORATORY VALIDATION OF METHODS OF ANALYSIS. IUPAC. Available at: [Link]

  • N/A. (N/A). ultraviolet spectroscopy. University of Colorado Boulder. Available at: [Link]

  • Trade Science Inc. (2018). 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivatives: Interpretation of Chemical Shifts and their Comparison with the Experimental Value. TSI Journals. Available at: [Link]

  • ResearchGate. (2004). Distinguishing N-oxide and hydroxyl compounds: Impact of heated capillary/heated ion transfer tube in inducing atmospheric pressure ionization source decompositions. ResearchGate. Available at: [Link]

  • All About Chemistry. (2025). UV Spectra Of Benzene & its derivatives, polycyclic aromatic compounds and heterocyclic compounds. YouTube. Available at: [Link]

  • Thompson, M., et al. (2002). Harmonized guidelines for single-laboratory validation of methods of analysis (IUPAC Technical Report). ResearchGate. Available at: [Link]

  • NATA. (2018). Guidelines for the validation and verification of quantitative and qualitative test methods. NATA. Available at: [Link]

  • Asiri, A. M., et al. (2021). Synthesis, spectroscopic characterization, DFT and molecular dynamics of quinoline-based peptoids. Arabian Journal of Chemistry. Available at: [Link]

  • Kos, J., et al. (2016). Investigating the Spectrum of Biological Activity of Substituted Quinoline-2-Carboxamides and Their Isosteres. PMC. Available at: [Link]

  • Hancock, R. D., et al. (2001). The study of 8-Hydroxyquinoline-2-Carboxyllic acid and its metal ion complexing properties. Semantic Scholar. Available at: [Link]

  • Pazio, A. E., et al. (2017). Crystal structure of N-hydroxyquinoline-2-carboxamide monohydrate. PMC. Available at: [Link]

Sources

Safety & Regulatory Compliance

Safety

N'-hydroxyquinoline-2-carboximidamide proper disposal procedures

As drug development accelerates, the synthesis of novel heterocyclic compounds like (CAS: 72081-99-3; Z-isomer CAS: 2225833-82-7) has become routine in medicinal chemistry[1][2]. However, the structural inclusion of the...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

As drug development accelerates, the synthesis of novel heterocyclic compounds like (CAS: 72081-99-3; Z-isomer CAS: 2225833-82-7) has become routine in medicinal chemistry[1][2]. However, the structural inclusion of the quinoline pharmacophore necessitates rigorous safety and disposal protocols. Quinoline derivatives exhibit significant aquatic toxicity and act as severe[3].

As a Senior Application Scientist, I have designed this protocol to ensure your laboratory maintains absolute regulatory compliance while safeguarding personnel and the environment. This guide moves beyond basic safety data sheets to provide a self-validating, causality-driven operational framework for the proper disposal of N'-hydroxyquinoline-2-carboximidamide.

Physicochemical Profiling & Hazard Causality

Understanding the physical nature of N'-hydroxyquinoline-2-carboximidamide is the first step in designing an effective disposal system. The compound's stable aromatic ring and specific heteroatom composition mean it will persist in the environment if improperly discarded down aqueous drains[4].

Table 1: Physicochemical and Hazard Profile

ParameterValueOperational Causality
Molecular Formula C10H9N3OHigh nitrogen content requires specialized high-temperature incineration to manage NOx emissions.
Molecular Weight 187.20 g/mol Fine powder morphology increases the risk of aerosolization and subsequent inhalation[1].
Predicted Boiling Point 374.3 ± 34.0 °CLow volatility at room temperature; primary exposure route is particulate contact rather than vapor[1].
Aquatic Toxicity High (H411)Strictly prohibits drain disposal; necessitates complete capture in dedicated organic waste streams[5].
Irritation Profile Skin/Eye IrritantMandates strict barrier protection (nitrile gloves, splash goggles) during all handling and cleanup phases[3].

Pre-Disposal: Risk Mitigation & PPE

Before initiating any cleanup or disposal workflow, you must establish a secure barrier between the operator and the compound. The causality behind these PPE choices is directly linked to the compound's hazard profile:

  • Respiratory Protection: When handling the dry powder, use an N95 or P100 particulate respirator. The electrostatic nature of the powder makes it prone to aerosolization during transfer or sweeping.

  • Dermal Protection: Double-glove using standard nitrile gloves (minimum 0.11 mm thickness). The outer glove acts as the primary sacrificial barrier and must be discarded immediately into solid waste if contaminated[3].

  • Ocular Protection: Wear tight-fitting chemical splash goggles. Standard safety glasses lack the lateral protection required against fine, irritating particulates[4].

Step-by-Step Waste Segregation and Disposal Workflows

The disposal of N'-hydroxyquinoline-2-carboximidamide must be strictly compartmentalized into solid and liquid streams. Never mix these streams, as doing so complicates the incineration manifest, increases the risk of cross-reactivity, and drives up disposal costs.

Workflow 1: Solid Waste Disposal (Powders, Contaminated PPE, and Consumables)
  • Collection: Gather all contaminated weigh boats, spatulas, Kimwipes, and the outer layer of gloves used during the handling of the compound.

  • Containment: Place the items into a heavy-duty, puncture-resistant polyethylene bag to prevent particulate escape.

  • Secondary Containment: Seal the bag and place it into a rigid, clearly labeled "Hazardous Solid Waste - Toxic Organics" container.

  • Labeling: Affix a GHS-compliant label indicating "Contains Quinoline Derivatives - Toxic to Aquatic Life" (H411)[5].

  • Handoff: Transfer the sealed container to your institution's Environmental Health and Safety (EHS) department. The required endpoint is (minimum 1100°C) to ensure complete thermal destruction of the aromatic ring[4].

Workflow 2: Liquid Waste Disposal (Reaction Mixtures and Washings)
  • Solvent Segregation: Determine if the reaction mixture contains halogenated solvents (e.g., dichloromethane, chloroform) or non-halogenated solvents (e.g., ethanol, DMSO).

  • Transfer: Using a dedicated funnel within a certified chemical fume hood, slowly pour the liquid waste into the appropriate high-density polyethylene (HDPE) carboy (labeled either "Halogenated" or "Non-Halogenated").

  • Rinsing: Rinse the primary reaction vessel three times with a compatible, volatile solvent (e.g., acetone). Add these rinses to the same waste carboy to ensure quantitative transfer of the quinoline derivative.

  • Sealing and Storage: Cap the carboy tightly. Store in a secondary containment tray away from direct sunlight and incompatible materials (such as strong oxidizers) until EHS pickup.

Workflow Visualization

DisposalWorkflow A N'-hydroxyquinoline-2-carboximidamide Waste Generation B Solid Waste (Powder, PPE, Consumables) A->B Solid C Liquid Waste (Reaction Mixtures, Washings) A->C Liquid G Licensed Hazardous Waste Incineration B->G D Contains Halogenated Solvents? C->D E Non-Halogenated Organic Waste Stream D->E No F Halogenated Organic Waste Stream D->F Yes E->G F->G

Figure 1: Waste segregation and disposal workflow for N'-hydroxyquinoline-2-carboximidamide.

Spill Containment and Decontamination Methodology

In the event of an accidental release, immediate and methodical action is required to prevent environmental contamination and personnel exposure[3].

  • Evacuate and Ventilate: Clear the immediate area of non-essential personnel. Ensure the fume hood or room ventilation is operating at maximum capacity to clear any aerosolized dust.

  • Dry Spill Containment: Do NOT use water, as this will spread the hydrophobic compound and potentially contaminate aqueous drainage systems. Instead, gently cover the powder with a damp, inert absorbent pad to suppress dust generation.

  • Mechanical Collection: Using a non-sparking plastic scoop, carefully sweep the material and the absorbent pad into a solid waste container.

  • Surface Decontamination: Wipe the affected surface with a cloth soaked in a suitable organic solvent (e.g., isopropanol or ethanol) to dissolve residual traces of the compound. Follow this with a standard laboratory detergent wash[4].

  • Final Disposal: Treat all cleanup materials, including the scoop and wipes, as hazardous solid waste, following Workflow 1.

References

  • N'-hydroxyquinoline-2-carboximidamide (CAS 72081-99-3). Source: ChemSrc. URL:[Link]

  • Safety Data Sheet: Quinoline. Source: Chemos GmbH & Co. KG. URL:[Link]

  • Quinoline - SAFETY DATA SHEET. Source: Penta Chemicals. URL: [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N'-hydroxyquinoline-2-carboximidamide
Reactant of Route 2
N'-hydroxyquinoline-2-carboximidamide
© Copyright 2026 BenchChem. All Rights Reserved.